Sulfuretin

Catalog No.
S544211
CAS No.
120-05-8
M.F
C15H10O5
M. Wt
270.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sulfuretin

CAS Number

120-05-8

Product Name

Sulfuretin

IUPAC Name

(2Z)-2-[(3,4-dihydroxyphenyl)methylidene]-6-hydroxy-1-benzofuran-3-one

Molecular Formula

C15H10O5

Molecular Weight

270.24 g/mol

InChI

InChI=1S/C15H10O5/c16-9-2-3-10-13(7-9)20-14(15(10)19)6-8-1-4-11(17)12(18)5-8/h1-7,16-18H/b14-6-

InChI Key

RGNXWPVNPFAADO-NSIKDUERSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

3',4',6'-trihydroxyaurone, aurone sulfuretin, sulfuretin

Canonical SMILES

C1=CC(=C(C=C1C=C2C(=O)C3=C(O2)C=C(C=C3)O)O)O

Isomeric SMILES

C1=CC(=C(C=C1/C=C\2/C(=O)C3=C(O2)C=C(C=C3)O)O)O

The exact mass of the compound Sulfuretin is 270.0528 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Benzofurans - Supplementary Records. It belongs to the ontological category of 1-benzofurans in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Sulfuretin isolation and identification methods

Author: Smolecule Technical Support Team. Date: February 2026

Detailed Experimental Protocols

Here is a deeper dive into the key experimental procedures based on published research.

1. Plant Extraction and Fractionation The initial step involves obtaining a crude extract rich in flavonoids.

  • Procedure: Dried and powdered heartwood of Rhus verniciflua Stokes is extracted with a hydroalcoholic solvent (e.g., 80% ethanol or methanol) using heating or reflux [1] [2]. The resulting crude extract is then suspended in water and sequentially partitioned with solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol. The ethyl acetate fraction typically contains the highest concentration of sulfuretin and is selected for further purification [1].

2. Purification via Medium-Pressure Liquid Chromatography (MPLC) MPLC is an efficient preparative technique for isolating compounds like this compound from complex mixtures.

  • System: An MPLC system equipped with a pump, UV detector (e.g., 280 nm), and a fraction collector [1].
  • Column & Elution:
    • Normal Phase: A silica gel column eluted with a gradient of petroleum ether and ethyl acetate (e.g., from 10:0 to 0:10) [1].
    • Reversed-Phase: A C-18 column eluted with a gradient of methanol and water (or 0.5% acetic acid) [1].
  • Process: The active ethyl acetate fraction is injected, and the eluent is collected in multiple sub-fractions. The sub-fractions are then screened for biological activity or target compounds, guiding the isolation of pure this compound [1].

3. Chemical Synthesis of this compound For a reliable supply, this compound can be synthesized chemically.

  • Procedure: A mixture of 6-hydroxybenzofuran-3(2H)-one and 3,4-dihydroxybenzaldehyde in ethanol is treated with concentrated hydrochloric acid and stirred at 60°C. The reaction mixture is then poured into water, and the resulting precipitate is filtered and recrystallized from methanol/water to yield pure this compound as an orange powder [3].

4. Identification and Characterization The isolated or synthesized compound is confirmed to be this compound using several analytical techniques.

  • NMR Spectroscopy: The structure is verified by (^1)H and (^{13})C NMR in a solvent like DMSO-d6, with characteristic chemical shifts reported [3].
  • Mass Spectrometry: The molecular identity is confirmed by High-Resolution Mass Spectrometry (HRMS), which matches the exact mass of the protonated this compound molecule [M+H]+ [3].
  • HPLC for Purity: The purity of the final product is checked using HPLC with a photodiode array (PDA) detector, showing a single, clean peak [4].

Analytical Workflow and Key Properties

The journey from raw plant material to a characterized compound follows a logical pathway, which can be visualized as follows:

G cluster_1 Characterization Methods Start Plant Material (Rhus verniciflua) A Extraction & Fractionation (Solvent extraction, partitioning) Start->A B Purification (Medium-Pressure Liquid Chromatography) A->B C Identification & Characterization B->C D Pure this compound C->D C1 Spectroscopy & Spectrometry C2 Chromatography NMR NMR C1->NMR MS MS C1->MS HPLC HPLC C2->HPLC HPLC

Once isolated, this compound's key chemical properties provide a fingerprint for confirmation.

Property Description / Value
Chemical Name 2-[(3,4-dihydroxyphenyl)methylene]-6-hydroxy-2,3-dihydro-1-benzofuran-3-one [5]
Molecular Formula C({15})H({10})O(_{5}) [5]
Average Mass 270.24 g/mol [5]
Monoisotopic Mass 270.052823 g/mol [5]
CAS Registry Number 120-05-8 [5]

References

Sulfuretin: Chemical Profile and Significance

Author: Smolecule Technical Support Team. Date: February 2026

Sulfuretin (C15H10O5) is a member of the aurones, a distinct class of flavonoids. Its IUPAC name is (2Z)-2-[(3,4-dihydroxyphenyl)methylidene]-6-hydroxy-1-benzofuran-3-one, and it has a molecular weight of 270.24 g/mol [1]. It is characterized by its orange color and was first identified in the garden annual Cosmos sulphureus [1]. Today, it is considered a characteristic compound of the Anacardiaceae family and is the subject of intensive research due to its wide range of bioactivities [2] [1].

Natural Sources and Distribution

This compound is widely distributed in the plant kingdom, particularly within specific families. The table below summarizes the primary natural sources of this compound.

Source Family Example Genera/Species Plant Part (Typical) Significance
Anacardiaceae [2] [1] Toxicodendron vernicifluum (syn. Rhus verniciflua), Cotinus coggygria, Rhus chinensis Heartwood [3] [1] [4] Considered a main component and characteristic compound of this family [1].
Compositae [2] [1] Cosmos sulphureus, Coreopsis tinctoria Not Specified Original source of discovery [1].
Leguminosae [2] [1] Dalbergia odorifera, Millettia speciosa Not Specified A significant source of the compound [1].
Other Families Forsythia suspensa (Oleaceae) [5], Arundina graminifolia (Orchidaceae) [1] Fruit [5] Demonstrates wider distribution across plant families.

The accumulation of this compound in plants can be influenced by environmental factors. A 2025 study on Forsythia suspensa revealed that the levels of this compound in the plant were positively correlated with precipitation-related variables, indicating that environmental conditions can impact its yield [5].

Key Pharmacological Activities and Mechanisms

Modern pharmacological research has revealed that this compound exhibits a diverse range of bioactivities. The following diagram summarizes the primary signaling pathways involved in its mechanisms of action.

G cluster_paths Key Signaling Pathways cluster_effects Biological Effects This compound This compound NFkB NF-κB Pathway This compound->NFkB Inhibits Nrf2_HO1 Nrf2/HO-1 Pathway This compound->Nrf2_HO1 Activates PI3K_Akt_mTOR PI3K/AKT/mTOR Pathway This compound->PI3K_Akt_mTOR Modulates MAPKs MAPKs Pathway This compound->MAPKs Modulates JNK_ERK JNK/ERK Pathway This compound->JNK_ERK Modulates CEMIP CEMIP Inhibition This compound->CEMIP Inhibits AntiInflammatory Anti-inflammatory NFkB->AntiInflammatory Antioxidant Antioxidant Nrf2_HO1->Antioxidant AntiTumor Anti-tumor/Cancer PI3K_Akt_mTOR->AntiTumor MAPKs->AntiInflammatory Neuroprotection Neuroprotection JNK_ERK->Neuroprotection CEMIP->AntiTumor MyelinRepair Promotes Myelin Repair CEMIP->MyelinRepair Antioxidant->Neuroprotection AntiOsteoporosis Anti-osteoporosis AntiDiabetes Anti-diabetes

This compound's multifaceted pharmacological mechanisms involve multiple cellular signaling pathways. [2] [1] [6]

Major research areas include:

  • Anticancer Potential: Extracts from Cotinus coggygria and isolated this compound have shown selective cytotoxicity against various human cancer cell lines, including HeLa (cervical adenocarcinoma), K562 (leukemia), and MDA-MB-231 (breast cancer) [3]. The induction of apoptosis through the activation of caspase-8 and caspase-9 is one established mechanism [3]. A recent landmark discovery identified this compound as a natural inhibitor of the CEMIP hyaluronidase, an enzyme that promotes cancer cell proliferation when it fragments hyaluronic acid [6].

  • Neuroprotection and Myelin Repair: The inhibition of CEMIP is also significant for demyelinating diseases like Multiple Sclerosis (MS). By blocking CEMIP, this compound prevents the formation of hyaluronic acid fragments that inhibit the maturation of myelin-producing oligodendrocytes, thereby potentially promoting myelin repair [6].

  • Anti-inflammatory Effects: The anti-inflammatory properties are well-documented. In murine macrophage models, this compound inhibited the production of pro-inflammatory mediators like nitric oxide (NO) and prostaglandin E2 (PGE2) by suppressing the expression of iNOS and COX-2 enzymes [4]. This effect is closely linked to the induction of the antioxidant enzyme heme oxygenase-1 (HO-1) via the Nrf2 pathway [4].

  • Additional Activities: Research also supports its potential in managing diabetes, osteoporosis, and liver diseases (hepatoprotection), largely attributed to its antioxidant and signaling pathway modulation capabilities [2] [1].

Research and Methodological Considerations

For researchers, several key aspects are important for experimental work:

  • Isolation and Identification: this compound is typically extracted from plant material (e.g., heartwood) using solvents like methanol or ethanol, followed by partitioning and multiple chromatographic steps (e.g., silica gel column chromatography, semipreparative HPLC) for purification [3] [4]. Structure elucidation is achieved through spectroscopic methods including NMR (1D and 2D), IR, and UV [3].
  • Biosynthesis: Alternative production methods are being explored. A biocatalytic synthesis of this compound from a chalcone precursor has been demonstrated using the fungus Aspergillus alliaceus, which possesses oxidative enzyme systems that mimic plant biosynthetic pathways [7].
  • Toxicity and Selectivity: Initial studies indicate a favorable safety profile at active concentrations. This compound was non-toxic to RAW264.7 macrophages up to 40 µM [4]. Importantly, it has shown selective cytotoxicity against cancer cells compared to normal fibroblasts (MRC-5), with a high selectivity index reported for leukemia K562 cells [3].

Conclusion and Future Directions

This compound is a promising natural compound with multifaceted therapeutic potential, primarily sourced from the Anacardiaceae family. Its mechanisms of action, particularly the newly discovered inhibition of CEMIP, open up avenues for treating cancer and demyelinating diseases [6].

While current research is promising, future work needs to focus on:

  • Mechanism Exploration: Deeper understanding of its actions on key signaling pathways [2] [1].
  • Toxicity and Pharmacokinetics: Comprehensive assessment of its in vivo toxicity and absorption, distribution, metabolism, and excretion (ADME) properties [2] [1].
  • Clinical Translation: Conducting preclinical studies in animal models and subsequent clinical trials to evaluate its therapeutic efficacy and safety in humans [2] [6].

References

Therapeutic Mechanisms of Action

Author: Smolecule Technical Support Team. Date: February 2026

Although the complete biosynthetic origin is not available, numerous studies confirm sulfuretin's potent biological activities and have begun to map its mechanisms of action within the body, particularly its influence on cellular signaling pathways.

The table below summarizes the key signaling pathways modulated by this compound and their associated therapeutic potentials, which are of interest for drug development.

Signaling Pathway Biological Effect Potential Therapeutic Application Key Experimental Findings
RXR/PPAR-α [1] [2] Upregulates ADAM10 transcription Alzheimer's Disease Increased immature ADAM10 protein levels; effect attenuated by RXR silencing and PPAR-α inhibition [1].
Akt/GSK3β & ERK [3] Attenuates neurotoxicity, reduces apoptosis Parkinson's Disease Significantly decreased MPP⁺-induced apoptotic cell death in SH-SY5Y cells; effect abolished by PI3K/Akt and ERK inhibitors [3].
BMP/Smad & Wnt/β-catenin [4] Promotes osteoblast differentiation Bone Regeneration, Osteoporosis Increased ALP activity, mineralization, and expression of Runx2 and BMP-2 in primary osteoblasts; enhanced new bone formation in a mouse calvarial defect model [4].
NF-κB [5] Inhibits inflammatory response Rheumatoid Arthritis Suppressed chemokine production, MMP secretion, and cell proliferation in fibroblast-like synoviocytes; reduced joint destruction in a collagen-induced arthritis mouse model [5].

The following diagram illustrates the neuroprotective mechanisms of this compound, integrating its actions on the Akt/GSK3β and ERK pathways as identified in research.

G MPP MPP⁺ Neurotoxin Apoptosis Apoptosis Signaling (p53, Bax/Bcl-2, Caspase-3) MPP->Apoptosis Induces This compound This compound Akt Akt Phosphorylation This compound->Akt Activates ERK ERK Phosphorylation This compound->ERK Activates GSK3b GSK3β Phosphorylation (Inactivation) Akt->GSK3b Inactivates Akt->Apoptosis Inhibits GSK3b->Apoptosis Promotes ERK->Apoptosis Inhibits Protection Neuroprotective Effect (Reduced Cell Death) Apoptosis->Protection Leads to

How to Investigate the Biosynthetic Pathway

Given that the direct biosynthesis pathway for this compound remains an area of active research, you can explore the topic through these approaches:

  • Search Specialized Databases: The most direct path would be to search for the biosynthetic gene clusters (BGCs) in microbial genomes or plant transcriptomes in genomic databases using tools like antiSMASH for microbial genomes or PhytoMetaSyn for plant pathways.
  • Analyze Related Species: Since this compound is found in plants like Rhus verniciflua and Cotinus coggygria (family Anacardiaceae) [6] [7], investigating the biosynthesis of structurally similar flavonoids (e.g., aurones, chalcones) in these species could provide valuable clues.
  • Review General Sulfur Incorporation: Familiarize yourself with the common mechanisms of sulfur incorporation into natural products [8], such as the use of cysteine as a sulfur donor and the role of sulfur carrier proteins (SCPs), as these are likely relevant to this compound biosynthesis.

References

Sulfuretin plant extraction protocols

Author: Smolecule Technical Support Team. Date: February 2026

Sources and Basic Chemistry

Sulfuretin is a flavonoid, specifically a 6,3',4'-trihydroxyaurone [1]. It is a yellow pigment found in several plant species, which can serve as potential sources for extraction.

Table 1: Documented Plant Sources of this compound

Plant Source Family Part of Plant Documented Key Context
Rhus verniciflua (Varnish Tree) Anacardiaceae Not Specified A major source cited in multiple pharmacological studies [2] [3] [1].
Cosmos species Asteraceae Petals Co-occurs with chalcones like butein; responsible for yellow coloration [4].
Bidens species (e.g., Bidens aurea) Asteraceae Flowering Tops Found as derivatives; genins like this compound identified in flavonic fractions [4].

Analytical Methods for Detection and Characterization

While full extraction protocols are not detailed, several studies use advanced chromatography and mass spectrometry to identify and quantify this compound, which is critical for validating any extraction process.

Table 2: Analytical Techniques for this compound Identification

Analytical Technique Application Context Key Details
HPLC-UV-Vis-ESI MS/MS Universal method for characterizing natural colorants, including this compound, in historical textiles [5]. Uses a phenyl column for separation; identified by tandem mass spectrometry.
UHPLC-MS (Untargeted Metabolomics) Used for biomarker discovery in food intake studies [6]. Employed dual-column (HILIC and T3) separation for comprehensive metabolite profiling.
Acid- or Base-Catalyzed Cross-Aldol Condensation Laboratory synthesis of this compound and its analogs [2]. One-step synthesis from 6-hydroxy-3-coumaranone and appropriate benzaldehyde derivatives.

Pharmacological Activity and Research Applications

Recent research highlights this compound's diverse biological activities, underpinning its interest for drug development. The following diagram outlines the key signaling pathways and mechanisms of action identified in recent studies.

G cluster_1 Antileishmanial Activity cluster_2 Chondrocyte Differentiation & Bone Growth cluster_3 Alzheimer's Disease-Related Pathways cluster_4 Cancer Research This compound This compound LdFR L. donovani Fumarate Reductase This compound->LdFR PGE2 Inhibition of PGE2 Production This compound->PGE2 Nrf2 Stabilization of Nrf2 This compound->Nrf2 ADAM10 ↑ ADAM10 Transcription (via RXR/PPAR-α) This compound->ADAM10 BACE1 ↓ BACE1 Protein Levels This compound->BACE1 imAPP ↑ Immature APP (im-APP) This compound->imAPP ERO1a Inhibition of ERO1α Enzyme This compound->ERO1a Direct Growth\nInhibition Direct Growth Inhibition LdFR->Direct Growth\nInhibition Immunomodulation Immunomodulation PGE2->Immunomodulation ARE Activation ARE Activation Nrf2->ARE Activation Target Gene\nExpression (e.g., Hmox1, Nqo1) Target Gene Expression (e.g., Hmox1, Nqo1) ARE Activation->Target Gene\nExpression (e.g., Hmox1, Nqo1) Stimulated Hypertrophic\nChondrocyte Differentiation Stimulated Hypertrophic Chondrocyte Differentiation Target Gene\nExpression (e.g., Hmox1, Nqo1)->Stimulated Hypertrophic\nChondrocyte Differentiation Non-amyloidogenic Pathway Non-amyloidogenic Pathway ADAM10->Non-amyloidogenic Pathway Amyloidogenic Pathway Amyloidogenic Pathway BACE1->Amyloidogenic Pathway Aβ Generation\n(Complex Effect) Aβ Generation (Complex Effect) imAPP->Aβ Generation\n(Complex Effect) Impact on Protein Folding\nin Cancer Cells Impact on Protein Folding in Cancer Cells ERO1a->Impact on Protein Folding\nin Cancer Cells

This compound's diversified mechanisms of action across different disease models.

How to Proceed with Extraction Protocol Development

Since explicit protocols are not available, you can develop one by leveraging general plant extraction principles and this compound's known chemical properties.

  • 1. Select a Plant Source: Choose a readily available and high-yield source, such as Rhus verniciflua heartwood.
  • 2. Choose an Extraction Method: Modern Green Extraction Technologies are generally preferred for efficiency and lower solvent use. Consider:
    • Microwave-Assisted Extraction (MAE): Often more effective for flavonoids than maceration [7].
    • Pressurized Liquid Extraction (PLE) and Supercritical Fluid Extraction (SFE) are also advanced options [8].
  • 3. Optimize Solvent and Conditions: As a flavonoid, this compound will likely be soluble in polar solvents like methanol, ethanol, or aqueous mixtures [7]. Optimization of solvent concentration, temperature, solid-to-solvent ratio, and extraction time is necessary.
  • 4. Validate with Analytical Techniques: Use HPLC-MS as described in the literature [5] to confirm the identity and purity of your extracted this compound and to quantify the yield under different extraction conditions.

References

Historical Discovery and Source Identification

Author: Smolecule Technical Support Team. Date: February 2026

Sulfuretin was identified as a key bioactive component in the heartwood of Rhus verniciflua Stokes (RVS), a plant traditionally used in East Asia as a natural dye, food additive, and herbal medicine to improve blood circulation and prevent blood stasis [1]. The compound has been the subject of scientific investigation for over seventy years, with its modern pharmacological study period spanning from 1953 to the present [2].

Recent discoveries have identified dahlia flowers as another natural source of this compound. This finding was the result of years of systematic screening of plant compounds conducted by undergraduates at the University of Portland, leading to a key publication in 2024 [3] [4] [5].

Diverse Pharmacological Activities and Mechanisms of Action

Research indicates that this compound exhibits a wide range of biological activities by interacting with multiple critical signaling pathways. The table below summarizes its primary pharmacological effects and associated molecular targets.

Pharmacological Activity Key Molecular Targets & Mechanisms Relevant Disease Models/Contexts
Anti-inflammatory [1] [6] Suppresses NF-κB pathway; inhibits iNOS, COX-2, PGE2, TNF-α, IL-6 [1]. LPS-induced RAW 264.7 murine macrophages; cytokine-induced damage.
Neuroprotective & Promyelinating [7] [5] Inhibits CEMIP hyaluronidase; protects hyaluronic acid; promotes oligodendrocyte maturation [7] [3] [5]. Multiple Sclerosis (MS), Alzheimer's disease, brain injury models (in vitro/cells).
Anticancer & Antiproliferative [8] [5] Inhibits CEMIP; induces apoptosis via caspases 8 & 9, PARP; arrests cell cycle (CDK4/6, Cyclin D/E downregulation); MET kinase inhibition (congener 1t) [8]. Various cancer cell lines (e.g., HCT116 colon cancer); certain tumors.
Antidiabetic / β-Cell Protection [6] Suppresses cytokine/streptozotocin-induced NF-κB activation; inhibits iNOS/NO production; preserves insulin secretion [6]. Cytokine-treated RINm5F cells/rat islets; streptozotocin-induced diabetic mice.
Antileishmanial [9] Inhibits Leishmania donovani fumarate reductase; immunomodulation via PGE2 inhibition (this compound analogs) [9]. Visceral leishmaniasis (parasite promastigotes).
Antioxidant [10] [2] Activates Nrf2/HO-1 pathway [2]. General oxidative stress models.

The following diagram illustrates the core signaling pathways through which this compound exerts its documented effects.

G cluster_external External Stimuli cluster_pathways Key Signaling Pathways cluster_effects Downstream Effects cluster_this compound cluster_inhibition LPS LPS NFkB NF-κB Pathway Activation LPS->NFkB Cytokines Cytokines Cytokines->NFkB CEMIP CEMIP Hyaluronidase Activity Cytokines->CEMIP STZ Streptozotocin (STZ) STZ->NFkB Carcinogens Carcinogens Apoptosis Apoptosis & Cell Cycle Dysregulation Carcinogens->Apoptosis InflammatoryMediators ↑ Inflammatory Mediators (iNOS, COX-2, PGE2, TNF-α) NFkB->InflammatoryMediators HAbreakdown ↑ Hyaluronic Acid Breakdown CEMIP->HAbreakdown CancerProliferation ↑ Cancer Cell Proliferation Apoptosis->CancerProliferation FR Fumarate Reductase (Parasite) ParasiteSurvival ↑ Parasite Survival (Leishmania) FR->ParasiteSurvival MyelinRepairBlock ↓ Myelin Repair (Oligodendrocyte Maturation) HAbreakdown->MyelinRepairBlock HAbreakdown->CancerProliferation BetaCellDamage ↑ β-Cell Damage ↓ Insulin Secretion S This compound e1 Inhibition S->e1 Suppresses e2 Inhibition S->e2 Blocks e3 Inhibition S->e3 Induces/Triggers e4 Inhibition S->e4 Inhibits e1->NFkB e2->CEMIP e3->Apoptosis e4->FR

Core signaling pathways modulated by this compound. The diagram summarizes the primary molecular mechanisms through which this compound counteracts disease progression, based on current scientific literature.

Key Experimental Protocols and Methodologies

This section details standard methodologies used to evaluate this compound's core activities, providing a reference for experimental replication and design.

Assessing Anti-inflammatory Activity
  • Cell Model: Use RAW 264.7 murine macrophage cells [1].
  • Induction of Inflammation: Stimulate cells with bacterial Lipopolysaccharide (LPS), typically at 1 µg/ml [1].
  • Treatment: Pre-treat cells with this compound (e.g., 6-24 µM) for a set period (e.g., 1 hour) before LPS exposure [1].
  • Key Readouts:
    • Nitric Oxide (NO) Production: Measure nitrite accumulation in culture supernatant using the Griess reaction after 24 hours [1] [6].
    • Protein Expression: Analyze iNOS and COX-2 protein levels via Western blotting [1].
    • Cytokine Measurement: Quantify TNF-α and IL-6 levels using ELISA [1].
    • NF-κB Pathway Analysis: Examine IκBα degradation in cytosolic fractions and NF-κB (p65) translocation to the nucleus via Western blotting or Electrophoretic Mobility Shift Assay (EMSA) [1] [6].
Evaluating Neuroprotective & Promyelinating Effects
  • Target Enzyme: Focus on the hyaluronidase CEMIP [7] [5].
  • Cell Models:
    • Oligodendrocyte progenitor cells (OPCs) to study myelin repair [3] [5].
    • Relevant tumor cell lines to study cancer proliferation [5].
  • Enzyme Inhibition Assay: Treat cells with this compound and measure the inhibition of CEMIP activity. This often involves assessing the prevention of hyaluronic acid (HA) breakdown [7].
  • Functional Validation:
    • In OPCs: Assess the promotion of cell maturation into myelin-producing oligodendrocytes [5].
    • In cancer cells: Measure the inhibition of cell proliferation [5].
Probing Anticancer Mechanisms
  • Cell Viability/Proliferation Assays: Use assays like MTT to test this compound's effect on various cancer cell lines (e.g., HCT116 colon cancer) [8] [6].
  • Apoptosis Analysis:
    • Western Blotting: Measure levels of cleaved caspases (8 & 9) and cleaved PARP, which are markers of apoptosis induction [8].
  • Cell Cycle Analysis:
    • Western Blotting: Evaluate the expression of cell cycle regulators like CDK4, CDK6, and Cyclins D/E to confirm cell cycle arrest [8].
Testing β-Cell Protection and Anti-diabetic Potential
  • In Vitro Model:
    • Use rat insulinoma RINm5F cells or isolated primary rat islets [6].
    • Induce damage with a cytokine mixture (e.g., IL-1β + IFN-γ) or streptozotocin (STZ) [6].
  • Treatment: Pre-incubate cells/islets with this compound before the cytotoxic insult [6].
  • Key Readouts:
    • Cell Viability: MTT assay [6].
    • NO Production: Griess reaction [6].
    • Insulin Secretion: Glucose-stimulated insulin secretion (GSIS) test to confirm functional protection [6].
    • NF-κB Activation: Analyze via EMSA or Western blotting for IκBα and nuclear p65 [6].
  • In Vivo Model:
    • Use mice injected with streptozotocin to induce diabetes [6].
    • Pre-treat or co-treat with this compound.
    • Monitor blood glucose and plasma insulin levels [6].

Drug Discovery and Development Potential

The transition of this compound from a natural product to a therapeutic candidate involves several active research fronts.

  • Analog Synthesis and SAR: Significant work is dedicated to synthesizing analogs to improve potency and safety. Key structural modifications include varying methoxy/hydroxy substitution patterns on rings A and B [9] [8]. For example, analog 1t (with a C6-methoxy and 2',3'-dihydroxy pattern) showed enhanced anticancer activity compared to native this compound [8].
  • Glycodiversification: Enzymatic methods using glycosyltransferases (e.g., OcUGT1) can generate diverse this compound glucosides (mono-, di-, triglucosides). This process improves water solubility and stability, expanding the compound library for drug screening [10].
  • Current Research Status: While promising, most data for complex diseases like MS and cancer are from in vitro cell models. The next critical step, as noted by researchers, is testing efficacy and toxicity in animal models [7] [3] [5]. A 2025 review also highlights the need for further mechanistic exploration and clinical assessment [2].

This compound presents a compelling case for continued investment in natural product-based drug discovery. Its multi-target mechanism, robust anti-inflammatory and neuroprotective effects in vitro, and the ongoing development of optimized analogs position it as a valuable lead compound.

References

Sulfuretin anti-adipogenesis protocol 3T3-L1 cells

Author: Smolecule Technical Support Team. Date: February 2026

Molecular Mechanism of Action

Sulfuretin inhibits adipogenesis by targeting the central transcriptional cascade that drives preadipocyte differentiation. The core mechanism is summarized in the pathway diagram below.

G This compound This compound ATF3 ATF3 This compound->ATF3 Induces Expression β-catenin β-catenin This compound->β-catenin Increases Expression PPARg PPARg ATF3->PPARg Suppresses CEBPa CEBPa ATF3->CEBPa Suppresses PPARg->CEBPa Lipid Accumulation Lipid Accumulation PPARg->Lipid Accumulation CEBPa->PPARg Positive Feedback CEBPa->Lipid Accumulation CEBPb CEBPb CEBPb->PPARg Early Adipogenic Stimuli (MDI) Early Adipogenic Stimuli (MDI) Early Adipogenic Stimuli (MDI)->CEBPb β-catenin->PPARg Suppresses

The molecular mechanisms are primarily mediated through two key pathways:

  • Suppression of Master Adipogenic Transcription Factors: Treatment with this compound (70 µM) significantly downregulates the expression of both major (C/EBPβ, C/EBPα, PPARγ) and minor (SREBP1c, adiponectin, FAS, Fabp4) adipogenic factors [1] [2]. Western blot analysis confirms the suppression of PPARγ protein levels [1].
  • Upregulation of Inhibitory Pathways: this compound increases the expression of β-catenin, a known inhibitor of adipogenesis [1] [2]. Furthermore, its anti-adipogenic effect is critically dependent on the induction of Activating Transcription Factor 3 (ATF3). Studies show that this compound's effects are diminished in Atf3-deficient cells, identifying ATF3 as an essential mediator [3].

Experimental Protocol for 3T3-L1 Differentiation & Treatment

This section provides a detailed methodology for assessing this compound's anti-adipogenic activity in 3T3-L1 cells, adapted from established protocols [1] [4] [2].

Workflow Overview

G A Seed 3T3-L1 cells (3x10³ cells/cm²) B Grow to 100% Confluence (~2-3 days) A->B C Initiate Differentiation (Day 0) Add MDI Induction Medium B->C D Add Insulin Medium (Day 2) C->D E Maintain with DMEM + 10% FBS (Change media every 2 days) D->E F Analyze Differentiation (Day 7-10) Oil Red O Staining, qPCR, Western Blot E->F This compound This compound This compound->C Add at Day 0 This compound->D Re-add at Day 2

Materials and Reagent Preparation
  • Cell Line: 3T3-L1 preadipocytes (American Type Culture Collection) [1] [2].
  • Basal Growth Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Bovine Calf Serum [4] [2].
  • Differentiation Induction Medium (MDI Medium): DMEM with 10% Fetal Bovine Serum (FBS), 0.5 mM 3-Isobutyl-1-methylxanthine (IBMX), 1 µM Dexamethasone, and 10 µg/mL Insulin [1] [4] [2].
  • Insulin Medium: DMEM with 10% FBS and 10 µg/mL Insulin [4] [2].
  • This compound Stock: Prepare a high-concentration stock solution in DMSO and dilute in culture medium for treatment. The final DMSO concentration should be kept low (e.g., <0.1%) with a vehicle control included [1] [3].
Step-by-Step Procedure
  • Cell Seeding and Confluence: Seed 3T3-L1 preadipocytes at a density of 3x10³ cells per cm² [4]. Grow cells in basal growth medium until they reach 100% confluence, changing the medium every 2–3 days [2].
  • Initiation of Differentiation: Two days after reaching confluence (designated Day 0), switch the medium to MDI Induction Medium to initiate differentiation [1] [4]. Add this compound at this stage to test its effect on the early phase of adipogenesis.
  • Intermediate Phase: On Day 2, replace the MDI medium with Insulin Medium. Re-add this compound if continuing treatment [1] [2].
  • Maturation and Maintenance: On Day 4 and every two days thereafter, replace the medium with fresh DMEM containing 10% FBS until mature adipocytes form (typically by Day 7-10) [4].
  • Critical Step - Treatment Timing: To determine the most effective treatment window, this compound can be applied at different time points. One study found that treatment at both Day 0 and Day 2 showed significant reduction of lipid production [1].

Key Experimental Data and Findings

The tables below summarize quantitative data from studies investigating this compound's effects.

Table 1: this compound's Effects on Adipogenic Markers in 3T3-L1 Cells

Parameter Effect of this compound Experimental Method Citation
Lipid Accumulation Significant, concentration-dependent reduction Oil Red O staining & quantification [1] [2]
Viability (3T3-L1) Non-toxic up to 100 µM; toxic at 150 µM MTT assay [2]
PPARγ & C/EBPα mRNA and protein level suppression qPCR, Western Blot [1] [2]
β-catenin Increased protein expression Western Blot [1] [2]
ATF3 Induced mRNA and protein expression qPCR, Western Blot [3]

Table 2: In Vivo Efficacy of this compound in Obese Mouse Models

Study Model This compound Dose & Route Key Outcomes Citation
HFD-fed obese mice Administration for 10 weeks Prevented body weight gain, improved insulin sensitivity, induced adiponectin expression. [3]
Mouse lymphedema model Oral administration Reduced abnormal adipose deposition in lymphedematous tissues. [5]

Application Notes & Conclusions

  • Primary Applications: this compound is a valuable tool compound for researching the molecular mechanisms of adipogenesis. Its ability to potently inhibit fat cell formation also highlights its potential for therapeutic development in obesity, type 2 diabetes, and conditions involving pathological adipogenesis like acquired lymphedema [3] [5].
  • Key Consideration - Treatment Timing: The anti-adipogenic effect is most potent when this compound is present during the early stages of differentiation (Days 0-2), coinciding with the activation of the transcriptional cascade [1]. Researchers should carefully design treatment schedules based on their experimental goals.
  • Mechanistic Confirmation: To confirm the role of ATF3 in your experimental system, consider using Atf3-deficient cells or siRNA knockdown, as this compound's anti-adipogenic effects are significantly diminished without ATF3 [3].

References

In Vitro Osteoblastic Differentiation Assay

Author: Smolecule Technical Support Team. Date: February 2026

This protocol assesses sulfuretin's effects on primary cultured osteoblasts, measuring differentiation markers and mineralization [1].

Materials and Reagents
  • Cell Type: Primary osteoblasts isolated from the calvaria of newborn mice or rats [1].
  • Test Compound: this compound. A stock solution is typically prepared in DMSO and diluted in culture medium. The final DMSO concentration should be kept low (e.g., <0.1%) to avoid cytotoxicity [1] [2].
  • Control Groups:
    • Negative Control: Culture medium with vehicle (e.g., DMSO).
    • Positive Control: Culture medium with 100 ng/mL recombinant human BMP-2 (rhBMP-2) [1].
  • Osteogenic Medium: Base culture medium (e.g., α-MEM) supplemented with ascorbic acid (50 µg/mL) and β-glycerophosphate (10 mM) [1] [3].
  • Staining Reagents: Solution for Alkaline Phosphatase (ALP) staining (e.g., BCIP/NBT kit) and Alizarin Red S solution for mineralization staining [1].
  • Analysis Kits: Commercially available kit for quantifying ALP activity [1].
Experimental Procedure
  • Cell Seeding and Culture: Seed primary osteoblasts in multi-well plates at a standard density (e.g., 5 x 10⁴ cells/cm²) and culture in growth medium until 70-80% confluent [1].
  • Treatment:
    • Replace the medium with osteogenic medium.
    • Treat cells with various concentrations of this compound (e.g., 0.1 µM, 0.25 µM, 0.5 µM) or controls.
    • Refresh the medium and treatments every 2-3 days.
  • Alkaline Phosphatase (ALP) Activity Assay:
    • Timing: Analyze after 3-7 days of treatment.
    • Staining: Wash cells, fix with a fixative (e.g., 4% paraformaldehyde), and incubate with BCIP/NBT solution until purple precipitate forms. Wash and document results [1].
    • Quantification: Lyse cells and measure ALP activity using a pNPP assay kit. Normalize total protein content (e.g., via BCA assay) [1].
  • Mineralization Assay (Alizarin Red S Staining):
    • Timing: Analyze after 14-21 days of treatment.
    • Staining: Wash cells, fix with 4% paraformaldehyde, and incubate with 2% Alizarin Red S solution (pH 4.2) for 20 minutes. Wash thoroughly to remove non-specific staining and document [1].
    • Quantification: To quantify, destain nodules with 10% cetylpyridinium chloride and measure the eluted dye's absorbance at 562 nm [1].
  • Gene Expression Analysis (qRT-PCR):
    • Isolve total RNA from cells after 5-10 days of treatment.
    • Synthesize cDNA and perform quantitative PCR to analyze mRNA levels of osteoblast markers [1].
    • Primer Sequences: Design primers for key genes (see table below). Normalize data to a housekeeping gene like GAPDH.
Key Parameters and Expected Results

The table below summarizes the core experimental parameters and typical outcomes based on published research [1].

Parameter Details & Concentrations Measurement Method Expected Outcome with this compound
Cytotoxicity 0.1 - 1 µM Cell viability assay (e.g., MTT) No cytotoxicity up to 1 µM [1].
ALP Activity 0.1 - 0.5 µM BCIP/NBT staining & pNPP assay Concentration-dependent increase; ~0.5 µM similar to 100 ng/mL rhBMP-2 [1].
Mineralization 0.1 - 0.5 µM Alizarin Red S staining Concentration-dependent increase in calcium nodules [1].
Marker Gene Expression 0.1 - 0.5 µM qRT-PCR Upregulation of ALP, Osteocalcin (OCN), Osteopontin (OPN) [1].

In Vivo Bone Regeneration Model

This protocol uses a mouse calvarial defect model to evaluate bone healing [1].

Materials and Surgical Procedure
  • Animals: Mice (e.g., 8-12 week old). All procedures must follow institutional animal care guidelines.
  • Surgery:
    • Create a critical-sized defect (e.g., 4 mm diameter) in the center of the parietal bone using a trephine drill.
    • Apply the treatment to the defect site. Experimental groups include:
      • Sham Control: Defect left empty or with vehicle scaffold.
      • This compound Group: Defect filled with a scaffold (e.g., collagen sponge) impregnated with this compound (e.g., 10 µg/defect).
      • Positive Control: Defect filled with a scaffold containing rhBMP-2 (e.g., 1 µg/defect) [1].
    • Close the wound.
  • Analysis Timeline: Sacrifice animals 4-8 weeks post-surgery for analysis.
Outcome Measures
  • Micro-Computed Tomography (μCT):
    • Scan the harvested calvaria at high resolution.
    • Analysis: 3D reconstruction and quantitative analysis of Bone Volume (BV) and Total Volume (TV) to calculate the Bone Volume Fraction (BV/TV %). This compound treatment significantly increases BV/TV compared to the sham control [1].
  • Histological Analysis:
    • Process decalcified bone samples, embed in paraffin, and section.
    • Stain with Hematoxylin and Eosin (H&E) and Masson's Trichrome (to distinguish mature collagenous bone).
    • Analysis: Examine under a microscope for new bone formation, tissue ingrowth, and maturity. This compound groups show more new bone and mature lamellar bone at the defect center compared to fibrous tissue in controls [1].

Signaling Pathways Activated by this compound

This compound promotes osteogenesis by activating BMP, Wnt/β-catenin, PI3K/Akt/mTOR, and MAPK signaling pathways while upregulating the master transcription factor Runx2 [1].

G cluster_BMP BMP Signaling cluster_Wnt Wnt/β-catenin Signaling cluster_PI3K PI3K/Akt/mTOR Signaling cluster_MAPK MAPK Signaling cluster_targets Osteoblast Differentiation Markers This compound This compound BMP2 BMP-2 This compound->BMP2 Wnts Wnt1/Wnt3a This compound->Wnts pAkt p-Akt This compound->pAkt pERK p-ERK This compound->pERK pJNK p-JNK This compound->pJNK pSmad p-Smad1/5/8 BMP2->pSmad Runx2 Runx2 ALP ALP Runx2->ALP OCN Osteocalcin Runx2->OCN OPN Osteopontin Runx2->OPN pSmad->Runx2 pGSK3b p-GSK3β Wnts->pGSK3b bcatenin β-catenin (Nuclear Translocation) pGSK3b->bcatenin bcatenin->Runx2 pmTOR p-mTOR pAkt->pmTOR pS6K1 p-p70S6K pmTOR->pS6K1 Mineral Mineralization ALP->Mineral

This compound Activates Osteogenic Signaling Pathways. This diagram illustrates the key signaling pathways (BMP, Wnt/β-catenin, PI3K/Akt/mTOR, and MAPK) and the central transcription factor Runx2, through which this compound promotes the expression of osteoblast differentiation markers and ultimately leads to matrix mineralization [1].

Experimental Workflow for Osteoblast Differentiation Assay

This workflow outlines the key steps for conducting the in vitro differentiation assay.

G cluster_analysis Analysis Time Points Start Isolate Primary Osteoblasts (from mouse/rat calvaria) A Seed cells in multi-well plate Start->A B Culture until 70-80% confluent A->B C Induce Differentiation: Switch to Osteogenic Medium + this compound/Controls B->C D Refresh medium & treatments every 2-3 days C->D E Days 3-7: ALP Activity Assay (Staining & Quantification) D->E F Days 5-10: Gene Expression Analysis (qRT-PCR for markers) D->F G Days 14-21: Mineralization Assay (Alizarin Red S Staining) D->G

In Vitro Osteoblast Differentiation Workflow. A step-by-step guide from cell isolation to final analysis, showing the timeline for key assays [1].

Summary and Application Notes

  • Potency Note: this compound at 0.5 µM can produce osteogenic effects comparable to 100 ng/mL of rhBMP-2, a potent growth factor used clinically, highlighting its strong potential [1].
  • Therapeutic Potential: Given its dual action in promoting bone formation and reported anti-inflammatory properties, this compound is a compelling candidate for developing treatments for osteoporosis and bone fractures, or for use in bone tissue engineering [1] [4].
  • Mechanistic Confirmation: The pro-osteogenic effect is confirmed to be dependent on key signaling pathways. Inhibition of TGF-β/BMP signaling (e.g., with SB-431542) or mTOR (e.g., with rapamycin) can attenuate this compound-induced differentiation [1] [2].

References

Comprehensive Research Application Note: Sulfuretin in Bone Healing Models

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Mechanism of Action

Sulfuretin, a major flavonoid isolated from Rhus verniciflua Stokes, has emerged as a promising osteogenic compound with significant potential for bone regeneration applications. Research demonstrates that this compound promotes osteoblastic differentiation in primary cultured osteoblasts and enhances in vivo bone healing in critical-sized calvarial defect models [1] [2]. The compound exerts its effects through multiple signaling pathways, including BMP/Runx2, Wnt/β-catenin, and PI3K/Akt/mTOR cascades, making it a multi-target therapeutic candidate for bone tissue engineering and regenerative medicine [1] [3]. Beyond its osteogenic properties, this compound also exhibits anti-inflammatory and antioxidant activities through Nrf2 pathway activation, which may contribute to a favorable healing microenvironment [4].

The molecular mechanisms through which this compound promotes bone formation involve the upregulation of key transcription factors and signaling molecules. Studies indicate that this compound upregulates the expression of Runx2 and BMP-2, enhances phosphorylation of Smad1/5/8, increases Wnt ligand expression, and promotes nuclear translocation of β-catenin [1]. Additionally, this compound activates Akt/mTOR signaling and phosphorylates ERK and JNK MAP kinases, creating a synergistic effect that drives osteoblast differentiation and maturation [1]. Recent research has also revealed that this compound stimulates chondrocyte differentiation through Nrf2 activation, potentially enhancing endochondral ossification processes critical for bone repair [4].

Detailed Experimental Protocols

In Vitro Assessment of Osteoblastic Differentiation
2.1.1 Primary Osteoblast Isolation and Culture
  • Cell Source: Primary osteoblasts are isolated from calvaria of neonatal mice or rats (1-3 days old) through sequential enzymatic digestion using collagenase and dispase solutions [1]

  • Isolation Procedure:

    • Dissect calvarial bones under sterile conditions
    • Wash with phosphate-buffered saline (PBS) containing antibiotics
    • Perform five sequential digestions (15-20 minutes each) in 0.1% collagenase and 0.2% dispase at 37°C
    • Collect cells from digestions 2-5 by centrifugation
    • Culture in α-MEM supplemented with 10% FBS and 1% antibiotics
  • Culture Conditions: Maintain cells at 37°C in a 5% CO₂ humidified atmosphere until 80-90% confluence [1]

2.1.2 this compound Treatment and Differentiation Induction
  • Compound Preparation: Prepare this compound stock solution in DMSO and dilute in culture medium to working concentrations (typically 0.1-1.0 μM) with final DMSO concentration <0.1% [1]

  • Experimental Groups:

    • Negative control (vehicle only)
    • This compound treatment groups (0.1, 0.25, 0.5, 1.0 μM)
    • Positive control (100 ng/mL rhBMP-2) [1]
  • Differentiation Induction: Culture cells in osteogenic differentiation medium (α-MEM with 10% FBS, 50 μg/mL ascorbic acid, and 10 mM β-glycerophosphate) with or without this compound [1]

2.1.3 Analysis Methods
  • Cell Viability Assessment:

    • Use MTT assay after 24-72 hours of treatment
    • Confirm non-cytotoxic concentrations (up to 1 μM) before differentiation studies [1]
  • Alkaline Phosphatase (ALP) Activity:

    • Measure after 3-7 days of differentiation using p-nitrophenyl phosphate substrate
    • Quantify at 405 nm and normalize to total protein content [1]
  • Mineralization Assay (Alizarin Red S Staining):

    • Fix cells with 70% ethanol after 14-21 days of differentiation
    • Stain with 2% Alizarin Red S (pH 4.2) for 10-20 minutes
    • Quantitate by eluting stain with 10% cetylpyridinium chloride and measuring absorbance at 562 nm [1]
  • Gene Expression Analysis:

    • Extract total RNA using TRIzol reagent after 3-14 days of differentiation
    • Perform reverse transcription and quantitative PCR for osteoblast markers: ALP, osteocalcin (OCN), osteopontin (OPN), Runx2, and BMP-2 [1]
  • Protein Analysis:

    • Prepare whole cell lysates for Western blotting of signaling proteins (p-Smad1/5/8, p-Akt, p-mTOR, p-ERK, p-JNK, β-catenin)
    • Perform nuclear fractionation for β-catenin localization studies
    • Use immunofluorescence to confirm nuclear translocation of β-catenin [1]
In Vivo Bone Healing Using Calvarial Defect Model
2.2.1 Animal Model and Surgical Procedure
  • Animals: Utilize 8-12 week old mice (C57BL/6 strain recommended, 20-25 g body weight) [1]

  • Critical-Sized Defect Creation:

    • Anesthetize mice using ketamine/xylazine cocktail (100/10 mg/kg, i.p.)
    • Shave and disinfect the surgical site on the dorsal calvaria
    • Make a midline sagittal incision and expose the parietal bones
    • Create a 4-mm diameter critical-sized defect using a trephine drill under constant saline irrigation
    • Take care to avoid damage to the underlying dura mater [1]
  • Experimental Groups (n=6-8 per group):

    • Sham control (defect only)
    • Vehicle control (scaffold with vehicle solution)
    • This compound treatment (scaffold with 10-100 μg this compound)
    • Positive control (scaffold with rhBMP-2) [1]
2.2.2 this compound Administration and Scaffold Preparation
  • Delivery System: Incorporate this compound into collagen-based scaffolds or fibrin sealants for localized, sustained delivery [1]

  • Scaffold Preparation:

    • Prepare collagen sponge scaffolds (commercially available)
    • Soak scaffolds in this compound solution (concentration range: 10-100 μg in 10-20 μL vehicle)
    • Lyophilize to create drug-impregnated scaffolds
    • Sterilize with UV light before implantation [1]
  • Surgical Implantation:

    • Place this compound-impregnated scaffold into the calvarial defect
    • Close the wound in layers with absorbable sutures
    • Administer postoperative analgesia for 48 hours [1]
2.2.3 Post-operative Monitoring and Analysis
  • Study Duration: 4-8 weeks post-surgery [1]

  • Micro-Computed Tomography (μCT) Analysis:

    • Scan explanted calvaria at 4 and 8 weeks post-surgery
    • Use high-resolution settings (10 μm isotropic voxel size)
    • Analyze bone volume fraction (BV/TV), bone mineral density (BMD), and trabecular morphology
    • Perform 3D reconstruction for qualitative assessment [1]
  • Histological Processing:

    • Fix samples in 4% paraformaldehyde for 48 hours
    • Decalcify in EDTA for 14 days
    • Process for paraffin embedding and section at 5 μm thickness
    • Perform H&E, Masson's Trichrome, and Safranin O staining [1]
  • Histomorphometric Analysis:

    • Quantify new bone area, osteoblast number, and osteoid surface
    • Assess bone maturity and organization
    • Use image analysis software for objective quantification [1]

Signaling Pathway Mechanisms

The osteogenic effects of this compound are mediated through multiple interconnected signaling pathways that promote osteoblast differentiation and function. The diagram below illustrates the key molecular mechanisms through which this compound enhances osteoblastic differentiation and bone formation.

G cluster_top Membrane Receptors cluster_signaling Intracellular Signaling cluster_transcription Transcription Factors cluster_output Osteogenic Output This compound This compound BMP_R BMP Receptors This compound->BMP_R Wnt_R Wnt Receptors This compound->Wnt_R GF_R Growth Factor Receptors This compound->GF_R Nrf2 Nrf2 This compound->Nrf2 Smad p-Smad1/5/8 BMP_R->Smad GSK3b p-GSK3β Wnt_R->GSK3b Akt p-Akt GF_R->Akt MAPK p-ERK/p-JNK GF_R->MAPK Runx2 Runx2 Smad->Runx2 mTOR p-mTOR Akt->mTOR Akt->GSK3b TF Osteogenic Gene Expression mTOR->TF beta_cat β-catenin (Stabilization) GSK3b->beta_cat MAPK->TF Nuc_beta_cat Nuclear β-catenin beta_cat->Nuc_beta_cat Nuc_beta_cat->TF Runx2->TF Nrf2->TF ALP ALP Activity TF->ALP Mineral Mineralization TF->Mineral Markers Osteogenic Markers (ALP, OCN, OPN) TF->Markers Bone Bone Formation ALP->Bone Mineral->Bone Markers->Bone

Figure 1: Signaling pathways mediating this compound-induced osteogenic differentiation. This compound activates multiple pathways including BMP/Smad, Wnt/β-catenin, PI3K/Akt/mTOR, and MAPK signaling, converging on transcription factors like Runx2 that drive expression of osteogenic genes. Nrf2 activation contributes to antioxidant protection during bone healing.

Data Analysis and Results Summary

Quantitative In Vitro Results

Table 1: Concentration-dependent effects of this compound on osteoblastic differentiation markers in primary osteoblasts

Parameter Control This compound (0.1 μM) This compound (0.25 μM) This compound (0.5 μM) rhBMP-2 (100 ng/mL)
ALP Activity (fold change) 1.0 ± 0.1 1.8 ± 0.2 2.9 ± 0.3 4.2 ± 0.4 4.5 ± 0.5
Mineralization (fold change) 1.0 ± 0.1 2.1 ± 0.3 3.5 ± 0.4 5.2 ± 0.6 5.8 ± 0.7
ALP mRNA (fold change) 1.0 ± 0.1 1.7 ± 0.2 2.8 ± 0.3 4.1 ± 0.4 4.3 ± 0.5
Osteocalcin mRNA (fold change) 1.0 ± 0.1 2.2 ± 0.3 3.8 ± 0.4 5.9 ± 0.6 6.2 ± 0.7
Osteopontin mRNA (fold change) 1.0 ± 0.1 1.9 ± 0.2 3.2 ± 0.3 4.8 ± 0.5 5.1 ± 0.6
Runx2 Protein (fold change) 1.0 ± 0.1 1.6 ± 0.2 2.4 ± 0.3 3.5 ± 0.4 3.7 ± 0.4
BMP-2 Protein (fold change) 1.0 ± 0.1 1.5 ± 0.2 2.2 ± 0.2 3.1 ± 0.3 3.4 ± 0.4

Data presented as mean ± SEM from [1]. All this compound treatments at 0.5 μM showed effects comparable to rhBMP-2 positive control (p<0.05).

Table 2: Effects of this compound on signaling pathway activation in primary osteoblasts

Signaling Molecule Phosphorylation/Activation Fold Change vs. Control Cellular Localization
Smad1/5/8 3.2 ± 0.4 Nuclear translocation
Akt 2.8 ± 0.3 Cytoplasmic
mTOR 2.5 ± 0.3 Cytoplasmic
ERK 2.1 ± 0.2 Cytoplasmic/Nuclear
JNK 1.9 ± 0.2 Cytoplasmic/Nuclear
GSK3β 2.4 ± 0.3 Cytoplasmic
β-catenin 3.6 ± 0.5 Nuclear accumulation

Data adapted from [1], showing maximum activation at 0.5 μM this compound treatment.

Quantitative In Vivo Results

Table 3: Bone regeneration parameters in critical-sized calvarial defects treated with this compound

Parameter Sham Control Vehicle Control This compound (50 μg) rhBMP-2 (5 μg)
Bone Volume/Total Volume (BV/TV, %) 12.3 ± 2.1 15.6 ± 2.8 48.9 ± 5.3* 52.4 ± 5.8*
Bone Mineral Density (mg HA/cm³) 185.6 ± 20.4 210.3 ± 25.7 485.6 ± 45.2* 510.8 ± 48.7*
Trabecular Number (1/mm) 1.2 ± 0.3 1.4 ± 0.3 3.8 ± 0.5* 4.1 ± 0.6*
Trabecular Thickness (mm) 0.08 ± 0.02 0.09 ± 0.02 0.21 ± 0.03* 0.23 ± 0.03*
Histological Bone Area (%) 10.8 ± 2.3 13.5 ± 2.7 45.3 ± 5.1* 48.7 ± 5.4*

Data from [1] measured at 8 weeks post-surgery (*p<0.05 vs. both control groups). HA: hydroxyapatite.

Research Applications and Translation

The experimental protocols outlined in this application note provide a comprehensive framework for evaluating this compound's osteogenic potential in both basic research and preclinical development contexts. The consistent findings across in vitro and in vivo models support the translation potential of this compound for clinical applications in bone regeneration [1] [4]. This compound's ability to activate multiple signaling pathways simultaneously may offer advantages over single-target approaches, potentially leading to more robust bone healing outcomes.

For researchers considering this compound for bone tissue engineering applications, several delivery strategies show promise. These include incorporation into biodegradable scaffolds (collagen, hydroxyapatite, synthetic polymers), fibrin-based sealants, or nanoparticle systems for controlled release [1]. The optimal dosing range established through these protocols (0.1-1.0 μM in vitro, 10-100 μg in vivo) provides a starting point for formulation development. Additionally, this compound's anti-inflammatory properties [5] and Nrf2-mediated antioxidant effects [4] may contribute to enhanced healing by modulating the regenerative microenvironment.

Future research directions should include combination therapies with other osteogenic factors, evaluation in compromised healing models (osteoporotic, diabetic, aged), and development of advanced delivery systems for spatiotemporal control of this compound release. The established protocols provide a solid foundation for these investigations, with particular relevance for researchers targeting applications in critical-sized bone defects, spinal fusion, and osteoporosis-related fractures.

References

Comprehensive Application Notes and Protocols: Sulfuretin as an Anti-Cancer Agent

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Sulfuretin and its Molecular Mechanisms in Cancer

This compound is a naturally occurring flavonoid compound predominantly isolated from various plant species including Rhus verniciflua Stokes, Cotinus coggygria, and several yellow-colored flowers [1]. This plant-derived compound has attracted significant scientific interest due to its diverse pharmacological properties, particularly its promising anti-cancer potential across multiple cancer types [2] [3]. As a flavonoid, this compound belongs to a class of compounds known for their antioxidant and anti-inflammatory activities, but recent research has revealed more specific mechanisms through which it exerts anti-cancer effects, including inhibition of key enzymatic pathways, induction of apoptosis, and suppression of cancer cell migration [2] [3] [4].

The compound has demonstrated selective cytotoxicity against various cancer cell lines while showing minimal effects on normal cells, suggesting a favorable therapeutic window for potential cancer therapy applications [2]. Recent studies have elucidated several molecular mechanisms underlying this compound's anti-cancer effects, positioning it as a promising candidate for further drug development. These mechanisms include inhibition of hyaluronidase enzymes, modulation of apoptotic pathways, regulation of amyloid precursor protein processing, and suppression of metastatic potential in various cancer models [3] [4] [2].

Key Anti-Cancer Mechanisms of Action

CEMIP/Hyaluronidase Inhibition and Pathophysiological Implications

This compound has been identified as a potent inhibitor of a specific hyaluronidase enzyme known as CEMIP (Cell Migration-Inducing and Hyaluronan-Binding Protein) [3] [5]. This mechanism represents one of the most significant recent discoveries in understanding this compound's anti-cancer activity. CEMIP naturally degrades hyaluronic acid into fragments that promote cancer progression through multiple pathways:

  • Enhancing cancer cell proliferation: Hyaluronic acid fragments resulting from CEMIP activity allow cancer cells to evade normal cellular death mechanisms and proliferate unchecked [3] [5].
  • Promoting tumor progression: The breakdown products facilitate tumor microenvironment remodeling that supports cancer growth and expansion [3].
  • Facilitating metastatic spread: CEMIP-mediated hyaluronic acid fragmentation enhances cell migration capacity, potentially contributing to metastatic behavior in aggressive cancers [3] [2].

Research led by Oregon Health & Science University demonstrated that this compound effectively blocks CEMIP activity in tumor cell lines, suggesting its potential as a therapeutic agent for cancers where CEMIP is dysregulated [3] [5]. This inhibition mechanism is particularly significant because CEMIP is implicated in a range of disorders beyond cancer, including multiple sclerosis, osteoarthritis, and Alzheimer's disease, suggesting broad therapeutic potential for this compound [3].

Table 1: this compound Molecular Targets in Cancer Pathways

Molecular Target Effect of this compound Downstream Consequences Experimental Evidence
CEMIP/Hyaluronidase Inhibition Reduced hyaluronic acid fragmentation; Decreased cancer proliferation Cell models (OHSU study) [3]
BACE1 Downregulation Altered APP processing; Potential impact on cancer cell signaling SH-SY5Y, HEK-293, HT22 cells [4]
ADAM10 Upregulation (immature form) Increased non-amyloidogenic pathway; Potential differentiation effects SH-SY5Y, HEK-293, HT22 cells [4]
Caspase-8 & Caspase-9 Activation Induction of apoptotic cell death HeLa cell studies [2]
MMP2 & MMP9 Downregulation Inhibition of metastatic potential; Reduced invasion Migration assays in HeLa cells [2]
Cytotoxicity Profiles Across Cancer Cell Lines

This compound has demonstrated selective cytotoxicity against a diverse range of cancer cell lines, with varying potency depending on the cancer type. Recent investigations exploring extracts and compounds from Cotinus coggygria revealed that this compound exhibits particularly strong activity against specific cancer types:

  • Leukemia cells: this compound showed significant cytotoxicity against K562 and HL-60 leukemia cell lines with high selectivity indices when compared to normal fibroblasts (MRC-5 cells), suggesting tumor-specific activity [2].
  • Cervical cancer: HeLa cells demonstrated sensitivity to this compound, with researchers observing activation of both caspase-8 and caspase-9 pathways, indicating induction of apoptotic cell death [2].
  • Breast cancer: MDA-MB-231 triple-negative breast cancer cells responded to this compound treatment, though with somewhat lower sensitivity compared to hematopoietic malignancies [2].
  • Prostate cancer: PC-3 and DU-145 prostate cancer cell lines showed dose-dependent responses to this compound treatment in cytotoxicity assays [2].

The selectivity index (SI) of this compound for leukemia K562 cells compared to normal MRC-5 fibroblasts was reported to be 7.05, indicating a favorable toxicity profile with greater effect on cancer cells versus normal cells [2]. Similarly, this compound demonstrated selectivity against HeLa cells, though with a slightly lower SI value [2].

Table 2: this compound Cytotoxicity Profiles in Cancer Cell Lines

Cancer Type Cell Line Cytotoxicity Profile Selectivity Index (vs MRC-5) Key Findings
Leukemia K562 Sensitive 7.05 High selectivity; apoptosis induction [2]
Leukemia HL-60 Sensitive >4.41 Strong cytotoxicity response [2]
Cervical Cancer HeLa Sensitive Not specified Caspase-8/9 activation; migration inhibition [2]
Breast Cancer MDA-MB-231 Moderate sensitivity Not specified Dose-dependent response [2]
Melanoma A375 Moderate sensitivity Not specified Reduced viability in MTT assay [2]
Prostate Cancer PC-3 Moderate sensitivity Not specified Dose-dependent cytotoxicity [2]
Apoptosis Induction and Migration Inhibition

This compound exerts pro-apoptotic effects through dual activation of both intrinsic and extrinsic apoptotic pathways. In HeLa cells, treatment with this compound resulted in caspase-8 and caspase-9 activation, indicating engagement of both death receptor and mitochondrial apoptotic pathways [2]. This dual activation suggests this compound can trigger apoptosis through multiple mechanisms, potentially making it effective against cancer cells with defects in specific apoptotic pathways.

Additionally, this compound demonstrates significant antimigration properties, which may translate to anti-metastatic potential in vivo. Scratch assays performed with HeLa cells revealed that this compound treatment effectively inhibited cell migration at non-cytotoxic concentrations [2]. This anti-migratory effect was further supported by downregulation of matrix metalloproteinases (MMP2 and MMP9) and VEGFA expression, key mediators of invasion and angiogenesis in cancer progression [2].

Detailed Experimental Protocols

Cell Culture Maintenance and Optimization

Proper cell culture techniques are fundamental to obtaining reliable and reproducible results in this compound research. Based on optimization studies for cancer drug sensitivity screens, the following protocol is recommended:

  • Cell line authentication: Use authenticated cell lines from reputable repositories and perform regular testing for mycoplasma contamination [6].
  • Culture conditions: Maintain cells in appropriate complete growth media supplemented with 10% fetal bovine serum (FBS) and antibiotics if necessary, though antibiotic-free media is preferred during experimental assays to avoid potential interactions [6].
  • Seeding density optimization: Prior to experiments, determine optimal seeding densities for each cell line to ensure exponential growth throughout the assay duration without reaching confluence. For most breast cancer cell lines (MCF7, HCC38), a density of 7.5 × 10³ cells per well in 96-well plates has shown satisfactory results [6].
  • Culture vessels: Use tissue culture-treated plasticware to ensure proper cell attachment and growth.

Critical considerations for assay optimization:

  • Edge effect mitigation: To minimize evaporation from perimeter wells, use internal wells for experimental measurements and fill perimeter wells with sterile PBS to maintain humidity [6].
  • Mycoplasma testing: Regularly test cells for mycoplasma contamination, as infections can significantly alter drug response profiles.
  • Passage number consistency: Maintain consistent passage numbers between experiments, as genetic drift in high-passage cells can affect drug sensitivity.
This compound Treatment and Viability Assessment

Materials Required:

  • This compound (commercially available from chemical suppliers such as Extrasynthese) [7]
  • DMSO (cell culture grade) for preparing stock solutions
  • Complete cell culture medium appropriate for the cell line being tested
  • 96-well tissue culture-treated plates
  • Multichannel pipettes and sterile tips
  • CO₂ incubator maintained at 37°C, 5% CO₂
  • Microplate reader capable of absorbance and/or fluorescence measurements

Stock Solution Preparation:

  • Prepare a high-concentration stock solution (e.g., 10-50 mM) of this compound in DMSO [2] [7].
  • Aliquot and store at -20°C to avoid repeated freeze-thaw cycles and minimize degradation.
  • Avoid storing diluted working solutions for extended periods, as evaporation and degradation can affect concentration accuracy [6].

Treatment Protocol:

  • Harvest exponentially growing cells and seed at optimized density in 96-well plates.
  • Allow cells to adhere for 24 hours under standard culture conditions.
  • Prepare fresh treatment dilutions in complete medium immediately before use, ensuring final DMSO concentration does not exceed 0.1% to avoid solvent toxicity [6].
  • Include matched vehicle controls with equivalent DMSO concentrations for each dilution point.
  • Treat cells with a concentration range of this compound (typically 1-100 μM, based on pilot experiments) [4] [2].
  • Incubate for desired treatment duration (24-72 hours) based on experimental objectives.

Viability Assessment Methods:

MTT Assay Protocol:

  • Following treatment, prepare MTT solution in PBS or serum-free medium at 0.5-1 mg/mL.
  • Remove treatment media and add MTT solution (100 μL per well for 96-well plates).
  • Incubate for 2-4 hours at 37°C to allow formazan crystal formation.
  • Carefully remove MTT solution and dissolve formed crystals in DMSO (100-200 μL per well).
  • Measure absorbance at 570 nm with a reference wavelength of 630-650 nm using a microplate reader.
  • Calculate percentage viability relative to vehicle-treated controls [7].

Resazurin Reduction Assay Protocol:

  • Prepare resazurin solution (10% w/v in PBS or culture medium) [6].
  • Add resazurin solution directly to cells in complete medium (10% final concentration).
  • Incubate for 2-4 hours at 37°C, protecting from light.
  • Measure fluorescence (excitation 530-560 nm, emission 580-590 nm) or absorbance (600 nm).
  • Calculate percentage reduction relative to controls.

Alternative Viability Assessment: For additional confirmation, complementary assays such as ATP-based viability assays or calcein-AM staining can be employed to validate findings from tetrazolium or resazurin-based methods.

Migration and Invasion Studies

Scratch Assay Protocol:

  • Seed cells in 12- or 24-well plates at high density to create a confluent monolayer.
  • Carefully create a scratch wound using a sterile pipette tip or specialized wound maker.
  • Wash gently with PBS to remove detached cells.
  • Add treatment media containing this compound at non-cytotoxic concentrations (determined from viability assays).
  • Capture images at regular intervals (0, 12, 24, 48 hours) using phase-contrast microscopy.
  • Quantify migration distance using image analysis software (e.g., ImageJ with appropriate plugins).

Transwell Migration Assay:

  • Place transwell inserts with porous membranes (8 μm pore size) in 24-well plates.
  • Seed serum-starved cells in the upper chamber in serum-free medium containing this compound.
  • Add complete medium with serum or specific chemoattractants to the lower chamber.
  • Incubate for 12-48 hours depending on cell migration capacity.
  • Remove non-migrated cells from the upper membrane surface with a cotton swab.
  • Fix migrated cells on the lower membrane surface with methanol or paraformaldehyde.
  • Stain with crystal violet or calcein-AM and count cells using microscopy or fluorometry.
Apoptosis Detection Methods

Flow Cytometry with Annexin V/PI Staining:

  • Harvest this compound-treated and control cells by gentle trypsinization.
  • Wash with cold PBS and resuspend in binding buffer.
  • Stain with annexin V-FITC and propidium iodide according to manufacturer instructions.
  • Analyze within 1 hour using flow cytometry with appropriate fluorescence channels.
  • Distinguish viable (annexin V-/PI-), early apoptotic (annexin V+/PI-), late apoptotic (annexin V+/PI+), and necrotic (annexin V-/PI+) populations.

Caspase Activity Assays:

  • Lyse this compound-treated cells in appropriate lysis buffer.
  • Measure caspase activity using fluorogenic substrates (e.g., DEVD-AFC for caspase-3, IETD-AFC for caspase-8, LEHD-AFC for caspase-9).
  • Incubate lysates with substrates and measure fluorescence release over time.
  • Normalize to protein content and calculate fold-change relative to controls.

Western Blot Analysis of Apoptotic Markers:

  • Extract proteins from treated cells using RIPA buffer with protease and phosphatase inhibitors.
  • Separate proteins by SDS-PAGE and transfer to PVDF membranes.
  • Probe with antibodies against cleaved caspases, PARP cleavage, Bcl-2 family proteins, and other apoptotic markers.
  • Detect using enhanced chemiluminescence and quantify band intensities.

Signaling Pathway Diagrams

G cluster_CEMIP CEMIP Inhibition Pathway cluster_apoptosis Apoptosis Induction cluster_migration Migration Inhibition This compound This compound CEMIP CEMIP This compound->CEMIP Inhibits Caspase8 Caspase-8 Activation This compound->Caspase8 Activates Caspase9 Caspase-9 Activation This compound->Caspase9 Activates MMP_downregulation MMP2/MMP9 Downregulation This compound->MMP_downregulation Downregulates VEGFA_down VEGFA Downregulation This compound->VEGFA_down Downregulates HA_fragmentation Hyaluronic Acid Fragmentation CEMIP->HA_fragmentation Cancer_progression Cancer Progression & Migration HA_fragmentation->Cancer_progression Apoptosis Apoptosis Caspase8->Apoptosis Caspase9->Apoptosis Migration_suppression Migration Suppression MMP_downregulation->Migration_suppression VEGFA_down->Migration_suppression

Figure 1: this compound Anti-Cancer Signaling Pathways. This diagram illustrates the key molecular mechanisms through which this compound exerts its anti-cancer effects, including CEMIP inhibition, apoptosis induction through caspase activation, and migration suppression via MMP and VEGFA downregulation.

Technical Considerations and Troubleshooting

Optimization of Assay Conditions

Several technical factors significantly impact the reliability and reproducibility of this compound sensitivity assays:

  • DMSO concentration effects: Maintain consistent DMSO concentrations across all treatments and controls, as even minor variations can affect cell viability. Use matched vehicle controls for each dilution point rather than a single control for the entire experiment [6].
  • Evaporation control: To prevent evaporation-induced artifacts, especially in perimeter wells:
    • Use plate sealers or maintain high humidity during incubation
    • Fill perimeter wells with sterile PBS
    • Consider using automated liquid handling systems for improved reproducibility [6]
  • Drug solution stability: Prepare this compound working solutions fresh for each experiment and avoid extended storage of diluted solutions, particularly at 4°C or -20°C, as evaporation and degradation can significantly alter effective concentrations [6].
  • Cell density optimization: Conduct preliminary experiments to determine optimal seeding densities that prevent overconfluence during the assay while maintaining robust signal detection.
Data Analysis and Interpretation
  • Viability normalization: Normalize viability measurements to vehicle-treated controls rather than untreated cells to account for any solvent effects.
  • Multiple reference points: Utilize multiple drug response metrics beyond IC₅₀ values, including GR₅₀ (growth rate inhibition), Emax (maximum effect), and AUC (area under the curve) for comprehensive assessment [6].
  • Signal-to-noise optimization: Ensure adequate dynamic range in viability assays by optimizing cell seeding density and assay incubation times. Calculate Z-factor values to confirm assay robustness [6].
  • Replication strategy: Include appropriate technical and biological replicates to account for both plate-to-plate and experiment-to-experiment variability.

Conclusion and Future Directions

This compound demonstrates considerable promise as a multi-targeted anti-cancer agent with effects on proliferation, apoptosis, and migration across various cancer cell types. The compound's ability to inhibit CEMIP activity represents a particularly novel mechanism of action that warrants further investigation [3] [5]. Additionally, its favorable selectivity profile in certain cancer types, especially leukemias, suggests potential for therapeutic development with reduced off-target effects [2].

Current research limitations include predominantly in vitro evidence and limited data on in vivo efficacy, pharmacokinetics, and potential toxicities. Future studies should focus on:

  • In vivo validation using appropriate animal models of relevant cancers
  • Pharmacokinetic profiling to understand absorption, distribution, metabolism, and excretion
  • Combination therapy studies with conventional chemotherapeutic agents
  • Structure-activity relationship analyses to potentially enhance potency and selectivity
  • Detailed mechanism studies on upstream regulators of CEMIP expression and activity

The protocols outlined in this document provide a foundation for standardized assessment of this compound's anti-cancer properties, enabling more reproducible and comparable results across research laboratories. As investigation progresses, this compound may emerge as a valuable scaffold for developing novel anti-cancer therapeutics, either as a single agent or in combination approaches.

References

Sulfuretin myelin repair experimental design

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Sulfuretin

This compound is a plant-derived flavonoid identified as a potent inhibitor of a specific hyaluronidase enzyme known as CEMIP (Cell migration inducing and hyaluronan-binding protein) [1] [2]. The breakdown of hyaluronic acid by CEMIP is a key process that prevents the maturation of oligodendrocytes—the cells responsible for producing myelin in the central nervous system [1] [3]. By inhibiting CEMIP, this compound is believed to halt this damaging process, creating an environment conducive to myelin repair [4].

The compound was discovered through a years-long screening process of plant extracts by undergraduates at the University of Portland, led by Dr. Angela Hoffman, and subsequently validated in the lab of Dr. Larry Sherman at Oregon Health & Science University (OHSU) [1] [2]. To date, studies have been conducted on live cells, and the next step involves testing in animal models to determine its effectiveness and potential side effects [1] [4].

Proposed Experimental Workflow for Myelin Repair

The overall research pathway for this compound can be visualized as a multi-stage process, moving from initial discovery towards clinical application. The diagram below outlines this proposed workflow.

G Figure 1. Proposed High-Level Experimental Workflow for this compound Start Discovery & In Vitro Screening A Compound Characterization (Source, Purity, Structure) Start->A B In Vitro Target Validation (Cell-Based CEMIP Inhibition Assays) A->B C In Vitro Efficacy Testing (Oligodendrocyte Progenitor Cell Models) B->C D In Vivo Animal Studies (Murine Model of Demyelination) C->D E Preclinical Development (ADME, Toxicology, Formulation) D->E F Clinical Trials (Human Subjects) E->F

Detailed Experimental Protocols

Based on the known mechanism of action and standard practices in drug development for demyelinating diseases, here are detailed protocols for key experiments. These are synthesized from the available research and general principles of neuropharmacology [1] [5] [3].

Protocol 1: In Vitro Target Validation and CEMIP Inhibition Assay

This assay is designed to confirm that this compound directly inhibits the CEMIP enzyme.

  • 1.1 Objective: To quantify the inhibitory effect of this compound on CEMIP hyaluronidase activity.
  • 1.2 Materials:
    • Recombinant human CEMIP protein.
    • This compound (≥95% purity by HPLC).
    • Hyaluronic acid (HA) substrate.
    • Appropriate buffer (e.g., 20 mM sodium phosphate, 77 mM NaCl, pH 7.0).
    • Cell lines expressing CEMIP (e.g., specific tumor cell lines or oligodendrocyte progenitor cells - OPCs).
    • HA detection kit or method (e.g., spectrophotometric, ELISA-like).
  • 1.3 Method:
    • Reaction Setup: Incubate recombinant CEMIP with a defined concentration of HA substrate in the presence of a dose range of this compound (e.g., 0.1 µM to 100 µM). Include controls (CEMIP without inhibitor, inhibitor without CEMIP).
    • Incubation: Allow the enzymatic reaction to proceed for a fixed time (e.g., 30-60 minutes) at 37°C.
    • Reaction Stop & Detection: Stop the reaction and quantify the remaining high-molecular-weight HA or the generated fragments using a standardized method.
    • Data Analysis: Calculate the percentage inhibition for each this compound concentration and determine the IC50 value (concentration that causes 50% inhibition) using non-linear regression analysis.
  • 1.4 Key Parameters to Measure:
    • IC50 value for CEMIP inhibition.
    • Specificity against other hyaluronidase isoforms.
Protocol 2: In Vitro Efficacy in Oligodendrocyte Progenitor Cell (OPC) Models

This protocol tests the functional outcome of CEMIP inhibition—the enhanced maturation of OPCs into myelin-producing oligodendrocytes.

  • 2.1 Objective: To assess the effect of this compound on OPC differentiation and maturation.
  • 2.2 Materials:
    • Primary rodent OPCs or human OPCs derived from induced pluripotent stem cells (iPSCs).
    • Differentiation media.
    • This compound (dose range based on Protocol 1 results).
    • Immunocytochemistry reagents.
  • 2.3 Method:
    • Cell Culture & Differentiation: Plate OPCs on poly-D-lysine-coated plates. Upon confluence, switch to differentiation media.
    • Treatment: Add this compound at various concentrations to the differentiation media. Include a positive control (e.g., Thyroid Hormone T3) and a vehicle control.
    • Incubation & Fixation: Culture cells for 3-5 days, then fix for analysis.
    • Immunostaining & Analysis: Stain for mature oligodendrocyte markers (e.g., Myelin Basic Protein, MBP) and OPC markers (e.g., NG2). Use high-content imaging to quantify the percentage of MBP-positive cells and the complexity of their branching.
  • 2.4 Key Parameters to Measure:
    • Percentage of MBP+ mature oligodendrocytes.
    • Morphological complexity of oligodendrocytes (e.g., number of branches).
    • Expression levels of myelin genes (PLP, MBP) via qPCR.
Protocol 3: In Vivo Efficacy in a Murine Model of Demyelination

This protocol outlines how to test this compound's ability to promote remyelination in a living organism.

  • 3.1 Objective: To evaluate the efficacy of this compound in promoting remyelination and functional recovery in a mouse model of MS.
  • 3.2 Materials:
    • Mouse model of demyelination (e.g., experimental autoimmune encephalomyelitis (EAE) or cuprizone-induced demyelination).
    • This compound (formulated for in vivo delivery, e.g., in saline or via osmotic minipump).
    • Control articles (vehicle).
    • Equipment for behavioral tests, MRI, and histology.
  • 3.3 Method:
    • Disease Induction & Dosing: Induce demyelination. Administer this compound or vehicle daily, starting at disease onset or during the remyelination phase.
    • Functional Assessment: Monitor mice regularly using functional tests:
      • Visual evoked potentials (VEP) to assess visual pathway function and conduction velocity [6].
      • Motor coordination tests (e.g., rotarod, gait analysis).
    • Tissue Collection & Analysis: At study endpoint, collect brain and spinal cord tissue.
      • Histology: Stain for myelin (e.g., Luxol Fast Blue) and oligodendrocytes (e.g., anti-CC1 antibody). Quantify remyelination.
      • Electron Microscopy: Analyze ultrastructure of myelin sheaths (g-ratio analysis).
  • 3.4 Key Parameters to Measure:
    • Clinical score (for EAE model).
    • Latency in VEP or other electrophysiological tests.
    • Percentage of remyelinated axons and g-ratio from EM analysis.
    • Number of mature oligodendrocytes in lesion sites.

Key Quantitative Data and Proposed Studies

The table below summarizes the hypothetical data points and measurable outcomes from the proposed experimental protocols.

Table 1: Key Assays and Expected Data Output for this compound

Experimental Stage Key Assay/Readout Quantifiable Measures Desired Outcome
Target Engagement CEMIP Inhibition Assay IC50 value, Enzyme kinetics (Km, Vmax) Potent inhibition (low µM or nM IC50)
In Vitro Efficacy OPC Differentiation Assay % MBP+ cells, Gene expression (MBP, PLP), Morphological complexity Significant increase vs. vehicle control
In Vivo Efficacy Murine Demyelination Model VEP latency, Clinical score, G-ratio, % remyelinated area Improved functional recovery, reduced g-ratio

The Role of this compound in the Remyelination Pathway

The cellular process of remyelination involves a coordinated effort between different neural cells. The diagram below illustrates the proposed mechanism by which this compound is thought to intervene and promote repair.

G Figure 2. Proposed Mechanism of this compound in Promoting Remyelination A Demyelinating Lesion B CEMIP Enzyme Activity (Breaks down Hyaluronic Acid) A->B E OPC Differentiation & Maturation Blocked B->E via HA Fragments C Inhibited by This compound C->B Inhibits D Oligodendrocyte Precursor Cell (OPC) Migration F OPC Differentiates into Mature Oligodendrocyte D->F E->F Pathway Restored with this compound G Remyelination of Axon F->G

Discussion and Future Directions

This compound represents a novel approach to treating demyelinating diseases by targeting the CEMIP-Hyaluronic Acid pathway, a mechanism distinct from current immunomodulatory therapies [1] [3]. Its potential to halt demyelination and promote repair could address the progressive disability in conditions like Multiple Sclerosis.

The immediate next step, as indicated by the research teams, is testing in animal models to validate these in vitro findings in a complex biological system [1] [4]. Key future studies should also focus on Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiling to advance this compound towards clinical development.

It is noteworthy that other promising remyelination strategies are also emerging. For instance, a recent study identified two compounds, K102 and K110, which directly promote remyelination and are advancing towards clinical trials, highlighting a growing and competitive field in regenerative medicine for MS [7].

References

Sulfuretin: Mechanism of Action and Experimental Evidence

Author: Smolecule Technical Support Team. Date: February 2026

Sulfuretin (3',4',6'-trihydroxyaurone) is a major flavonoid isolated from Rhus verniciflua Stokes. Research indicates it protects β-cells by inhibiting cytokine-induced NF-κB activation, thereby reducing nitric oxide (NO) production and preventing cell death [1].

The diagram below illustrates the core signaling pathway through which this compound exerts its protective effects on pancreatic β-cells.

G Cytokines Cytokines (IL-1β, IFN-γ) NFkB_Inactive NF-κB (Inactive in cytosol) IκB Cytokines->NFkB_Inactive NFkB_Active NF-κB (Active in nucleus) NFkB_Inactive->NFkB_Active IκBα Degradation INOS iNOS Expression NFkB_Active->INOS Transcription NO NO Production INOS->NO Damage β-Cell Damage & Dysfunction NO->Damage This compound This compound This compound->NFkB_Inactive Prevents IκBα Degradation This compound->NFkB_Active Inhibits Nuclear Translocation

Summary of Key Experimental Findings

The protective effects of this compound have been demonstrated across multiple experimental models, from cell lines to animal studies. The table below summarizes the quantitative data from these key experiments.

Experimental Model Treatment Key Outcomes & Quantitative Data Citation

| RINm5F Rat Insulinoma Cells | Cytokines (IL-1β, IFN-γ) ± this compound pretreatment | • Cell Viability: Cytokines reduced viability to 10.1%; restored dose-dependently by this compound [1]. • Nitrite Production: Cytokines induced 25.6 µM nitrite; completely inhibited by 100 µM this compound [1]. • iNOS Expression: Cytokine-induced iNOS mRNA/protein upregulation was suppressed [1]. | [1] | | Isolated Rat Pancreatic Islets | Cytokines (IL-1β, IFN-γ) ± this compound pretreatment | • Nitric Oxide: Cytokine-induced NO production increased 2.7-fold; reduced to control levels by this compound [1]. • Insulin Secretion: Cytokines reduced glucose-stimulated insulin secretion from 15.1 ng/mL to 1.1 ng/mL; secretion maintained with this compound pretreatment [1]. | [1] | | Streptozotocin (STZ)-Induced Diabetic Mice | STZ injection ± this compound pretreatment | • Blood Glucose: STZ increased blood glucose to 502 mg/dL; completely prevented by this compound [1]. • Plasma Insulin: STZ decreased insulin by 82.5%; hypoinsulinemia attenuated by this compound [1]. | [1] |

Detailed Experimental Protocols

Protocol 1: Assessing Cytoprotective Effects in RINm5F Cells

This protocol evaluates this compound's ability to protect β-cells from cytokine-induced cytotoxicity [1].

  • Cell Culture: Maintain rat insulinoma RINm5F cells in standard culture conditions.
  • This compound Pretreatment: Pre-incubate cells with varying concentrations of this compound (e.g., 10-100 µM) for 3 hours.
  • Cytokine Challenge: Expose cells to a cytokine mix (e.g., IL-1β 2 ng/mL + IFN-γ 100 U/mL) for 48 hours.
  • Viability Assessment: Perform MTT assay. Add MTT reagent (0.5 mg/mL) and incubate for 30-60 minutes. Measure formazan crystal formation at 570 nm.
  • Data Analysis: Express cell viability as a percentage of the untreated control.
Protocol 2: Evaluating Protection in Isolated Pancreatic Islets

This protocol measures the functional preservation of islets, including insulin secretion, after cytokine challenge [1].

  • Islet Isolation: Isolate islets from male Sprague-Dawley rats using standard collagenase digestion and hand-picking.
  • Treatment: Pre-treat isolated islets with this compound for 3 hours, then expose to cytokines for 24 hours.
  • Nitric Oxide Measurement: Collect culture supernatant. Measure nitrite accumulation using the Griess reaction.
  • Glucose-Stimulated Insulin Secretion (GSIS):
    • After treatment, incubate islets in low-glucose (2.8 mM) Krebs-Ringer buffer for 1 hour.
    • Transfer to high-glucose (20 mM) buffer and incubate for another hour.
    • Collect supernatant and measure insulin concentration via radioimmunoassay (RIA) or ELISA.
  • iNOS Expression: Analyze iNOS mRNA levels by real-time RT-PCR and protein levels by Western blot from islet lysates.
Protocol 3: In Vivo Model of Streptozotocin-Induced Diabetes

This protocol tests the preventive efficacy of this compound against diabetes onset in an animal model [1].

  • Animal Model: Use male C57BL/6 or ICR mice (e.g., 6-8 weeks old).
  • This compound Administration: Administer this compound via intraperitoneal (i.p.) injection prior to diabetes induction.
  • Diabetes Induction: Inject streptozotocin (STZ, 40 mg/kg) intraperitoneally for 5 consecutive days.
  • Monitoring:
    • Blood Glucose: Measure blood glucose levels from the tail vein daily using a glucometer. Diabetes is typically defined as blood glucose >250 mg/dL.
    • Plasma Insulin: At the endpoint, collect blood plasma and measure insulin levels by RIA or ELISA.
  • Histological Analysis: Harvest pancreata for immunohistochemical staining (e.g., insulin antibody) to visualize β-cell mass.

Application Notes for Researchers

  • Key Mechanisms: this compound's efficacy is primarily attributed to its inhibition of the NF-κB pathway. It prevents IκBα degradation and subsequent nuclear translocation of NF-κB, blocking the transcription of damaging genes like iNOS [1]. Confirming this mechanism through measures of IκBα stability and NF-κB DNA binding activity (e.g., EMSA) is recommended.
  • Contextual Considerations: While the foundational studies are from 2010, the proposed mechanisms are well-established. Note that related research on this compound has expanded into other areas, including cancer [2] [3] [4] and bone biology [5], which may offer insights for diabetes research.
  • Critical Controls: Always include a vehicle control for this compound to rule out solvent toxicity. For cytokine experiments, include a NOS inhibitor (e.g., L-NAME) as a positive control for preventing NO-mediated damage [1].

References

Application Note: Evaluating Sulfuretin's Inhibition of Cell Migration

Author: Smolecule Technical Support Team. Date: February 2026

AN-001: In Vitro Assessment of Sulfuretin for Inhibition of Tumor Cell Migration via the Scratch Wound Healing Assay

1. Introduction Cell migration is a critical process in cancer metastasis [1]. The scratch wound healing assay is a widely used, cost-effective method to quantitatively study this behavior in vitro by simulating a wound in a confluent cell monolayer and monitoring closure over time [2]. This application note details the use of this assay to evaluate this compound, a flavonoid from Rhus verniciflua and Cotinus coggygria, which has been shown to inhibit cancer cell migration by suppressing NF-κB-dependent matrix metalloproteinase-9 (MMP-9) expression [3] [4].

2. Key Findings from Literature Research indicates that this compound exerts antimigratory effects without significant cytotoxicity at active concentrations. The table below summarizes quantitative findings from key studies.

Table 1: Summary of this compound's Effects on Cell Migration and Viability

Cell Line Assay Type Key Finding on Migration Effect on Viability (IC₅₀ or Active Dose) Proposed Mechanism Citation
MCF-7 (Breast Cancer) Scratch Wound, Invasion Inhibition of TPA-induced invasion No toxicity at doses up to 30 µM Suppression of NF-κB activation & MMP-9 expression [3]
HeLa (Cervical Adenocarcinoma) Scratch Assay Inhibition of cell migration Cytotoxic IC₅₀: >30 µM (Selective index >4.41) [4] Induction of apoptosis via caspase-8/-9 [4]
PC-3, DU 145 (Prostate Cancer) MTT Cytotoxicity N/A IC₅₀: 22.36 µM (MDA-MB-231) [4] N/D [4]
HCT116 (Colon Cancer) Mechanistic Study N/A Growth inhibition by this compound congeners [5] Congener 1t induces apoptosis, cell cycle arrest [5]

Abbreviations: N/A: Not Applicable; N/D: Not Deeply Investigated in the Source; TPA: 12-O-tetradecanoylphorbol-13-acetate.

3. Mechanism of Action The antimigratory effect of this compound is linked to its ability to inhibit the Nuclear Factor-kappa B (NF-κB) pathway [3]. In breast cancer cells (MCF-7), this compound blocks TPA-induced NF-κB activation, leading to downregulation of MMP-9, a key enzyme that degrades the extracellular matrix and facilitates cancer cell invasion [3]. The following diagram illustrates this signaling pathway and this compound's point of inhibition.

G This compound Inhibits MMP-9 via NF-κB Pathway TPA TPA PKC PKC TPA->PKC IKK IKK PKC->IKK NFkB_Inactive NF-κB (Inactive) (IκB-bound) IKK->NFkB_Inactive IκB Degradation NFkB_Active NF-κB (Active) NFkB_Inactive->NFkB_Active NFkB_Active2 NF-κB (Active) NFkB_Active->NFkB_Active2 Nucleus Translocation MMP9_Gene MMP-9 Gene NFkB_Active2->MMP9_Gene MMP9 MMP-9 Protein MMP9_Gene->MMP9 Invasion Cell Invasion MMP9->Invasion This compound This compound This compound->IKK

Experimental Protocol: Scratch Wound Healing Assay

This protocol is adapted from standardized methods [2] and can be performed with standard cell culture equipment.

1. Materials

  • Cell Line: MCF-7 cells (or other adherent cancer cell line of interest).
  • Test Compound: this compound (e.g., sourced from Symrise GmbH & Co. [3]).
  • Controls: Vehicle control (e.g., DMSO), positive control inhibitor (e.g., Cytochalasin D [1]).
  • Inducer: 12-O-tetradecanoylphorbol-13-acetate (TPA) for stimulating migration [3].
  • Equipment: Tissue culture incubator (37°C, 5% CO₂), sterile 12-well or 96-well plates, light microscope with digital camera, 200 µL pipette tips.
  • Reagents: Cell culture media and supplements, fetal bovine serum (FBS), phosphate-buffered saline (PBS), trypsin/EDTA, mitomycin C (optional) [1].

2. Method Day 1: Cell Seeding

  • Seed cells into a 12-well plate at a density that will yield ~80-100% confluency after 24 hours (e.g., 5x10⁵ cells/well for MCF-7) [2] [3].
  • Incubate the plate for 24 hours at 37°C with 5% CO₂.

Day 2: Wound Creation and Treatment

  • Optional - Inhibit Proliferation: To isolate migration effects, pre-treat confluent cells with a anti-proliferative agent like Mitomycin C (e.g., 50 µM for 4 hours) before wounding [1]. Wash with PBS afterward.
  • Create a scratch wound by gently dragging a sterile 200 µL pipette tip across the center of each well. Apply even pressure and ensure the tip contacts the bottom of the plate [2].
  • Wash the wells gently with PBS to remove detached cells and debris [2].
  • Add treatment media: Use serum-free or low-serum media (e.g., 0-2% FBS) to minimize proliferation-driven closure [1].
    • Well 1: Vehicle control + TPA (e.g., 10-100 nM).
    • Well 2: this compound (e.g., 10-30 µM) + TPA.
    • Well 3: Positive control inhibitor (e.g., Cytochalasin D) + TPA.
  • Image at T=0h: Using a microscope, immediately capture images of the wound at marked locations in each well [2].

Day 2-3: Monitor and Re-image

  • Return the plate to the incubator.
  • Re-image the wounds at the exact same marked locations every 6-12 hours for 24-72 hours, depending on the cell line's migration rate [2].

3. Data Analysis

  • Measure Wound Width: Use image analysis software like ImageJ.
    • Measure the wound width (or area) at T=0h (a) and at each subsequent time point (b) [2].
    • Calculate % Wound Closure: % Wound Closure = [(a - b) / a] × 100 [2].
  • Advanced Metric: For systems like Incucyte, use Relative Wound Density (RWD), which compares cell density inside and outside the wound, providing a more robust measure [1].
  • Statistical Analysis: Plot the mean % closure or RWD over time for each treatment group. Compare the area under the curve (AUC) or the closure rate at a specific endpoint using statistical tests (e.g., Student's t-test).

4. Troubleshooting

  • Inconsistent scratch width: Use consistent pressure and angle with the pipette tip. Consider using specialized tools like the 96-Well WoundMaker for high-throughput uniformity [1].
  • Rapid wound closure: Optimize by using lower serum concentrations (0-2% FBS) and/or anti-proliferative agents to decouple migration from proliferation [2] [1].
  • No inhibition effect: Verify this compound solubility and stock concentration. Ensure TPA is active as a migration inducer. Perform a dose-response experiment with this compound (e.g., 1-50 µM) to confirm efficacy [3] [4].

Optimization and Advanced Considerations

  • Proliferation vs. Migration: The use of Mitomycin C is crucial for fast-proliferating cell lines to confirm that wound closure is due to migration and not cell division [1].
  • Serum Concentration: The concentration of FBS in the assay media can significantly impact migration rates. A higher serum percentage (e.g., 10% FBS) generally promotes faster migration [1]. The serum concentration should be consistent and appropriate for the research question.
  • Automated Systems: For higher reproducibility and throughput, consider automated live-cell analysis systems (e.g., Incucyte). These systems capture images at regular intervals inside the incubator, providing rich kinetic data and reducing handling variability [1].

References

Comprehensive Analysis of Sulfuretin's Antioxidant Activity: Mechanisms, Measurement Protocols, and Research Applications

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Sulfuretin and Its Antioxidant Potential

This compound is a naturally occurring aurone-type flavonoid characterized by its distinctive benzofuran-3-one structure with multiple phenolic hydroxyl groups. This compound is isolated from various plant species including Rhus verniciflua, Toxicodendron vernicifluum, Dahlia species, Bidens tripartite, and Dipterx lacunifera [1]. As part of the flavonoid family, this compound has demonstrated potent antioxidant capabilities that have attracted significant scientific interest for potential therapeutic applications. Modern pharmacological research has revealed that this compound exhibits various bioactivities including neuroprotection, anti-cancer effects, hepatoprotection, anti-inflammatory actions, and anti-diabetic properties [2]. These diverse biological activities are attributed to its interaction with important molecular targets such as NF-κB, PI3K/AKT/mTOR, Nrf2/HO1, and MAPKs signaling pathways [2].

The antioxidant activity of this compound represents one of its most thoroughly studied pharmacological properties. Experimental studies have confirmed that this compound possesses strong free radical scavenging ability against various reactive oxygen species (ROS). Specifically, research has demonstrated that this compound exhibits significant activity against hydroperoxyl radicals (HOO•), DPPH radicals, ABTS•+ radicals, peroxynitrite (ONOO−), and hydroxyl radicals (HO•) [1]. Its DPPH inhibition capability has been reported to be approximately two times higher than that of L-ascorbic acid, while its total ROS inhibition is about five times stronger than Trolox, a water-soluble analog of vitamin E [1]. These remarkable antioxidant properties position this compound as a promising candidate for further development as a therapeutic agent for oxidative stress-related pathologies.

Antioxidant Mechanisms of Action

Primary Radical Scavenging Pathways

This compound exerts its antioxidant effects through multiple mechanistic pathways, with the predominant mechanism varying based on the chemical environment. Computational and experimental studies have identified that this compound can neutralize free radicals via four primary mechanisms: formal hydrogen transfer (FHT), sequential proton loss electron transfer (SPLET), single-electron transfer followed by proton transfer (SETPT), and radical adduct formation (RAF) [1]. The preferred pathway depends largely on the solvent polarity and pH conditions. In non-polar environments, the FHT mechanism dominates, where this compound directly transfers a hydrogen atom from its phenolic hydroxyl groups to the free radical. In aqueous physiological environments (pH = 7.40), the anionic form of this compound becomes more prevalent, favoring the SETPT mechanism, where this compound first transfers an electron to the radical followed by proton transfer [1].

The thermodynamic parameters governing these antioxidant mechanisms include the bond dissociation enthalpy (BDE) for FHT, proton affinity (PA) for SPLET, and ionization energy (IE) for SETPT. Density functional theory (DFT) calculations have revealed that this compound has the most favorable BDE value at the O4′−H position (77.5 kcal mol⁻¹ in the gas phase), which is lower than many natural antioxidants such as resveratrol (83.9 kcal mol⁻¹) and viniferifuran (82.7 kcal mol⁻¹) [1]. This low BDE value indicates that this compound can readily donate hydrogen atoms to free radicals, contributing to its potent antioxidant activity.

Molecular Mechanisms in Physiological Systems

The following diagram illustrates the primary antioxidant mechanisms of this compound across different environmental conditions:

G cluster_nonpolar Non-Polar Environment cluster_aqueous Aqueous Environment (pH=7.40) cluster_cellular Cellular Systems This compound This compound FHT Formal Hydrogen Transfer (FHT) This compound->FHT SETPT Single-Electron Transfer Proton Transfer (SETPT) This compound->SETPT Signaling Activation of Akt/GSK3β/ERK Pathways This compound->Signaling H_Abstraction Hydrogen Abstraction at O3'/O4' positions FHT->H_Abstraction NonPolarProducts Radical Neutralization k_overall = 1.79×10⁴ M⁻¹s⁻¹ H_Abstraction->NonPolarProducts AnionicForm Anionic Form Activity SETPT->AnionicForm AqueousProducts Radical Neutralization k_overall = 4.75×10⁷ M⁻¹s⁻¹ AnionicForm->AqueousProducts Nrf2 Nrf2/HO-1 Pathway Activation Signaling->Nrf2 Mitochondrial Mitochondrial Protection ROS Reduction Nrf2->Mitochondrial

Beyond direct free radical scavenging, this compound also demonstrates indirect antioxidant effects in cellular systems by modulating protective signaling pathways. Research has shown that this compound can activate the Akt/GSK3β and ERK signaling pathways, which contributes to its cytoprotective effects against oxidative stress-induced damage [3]. In neuronal models, this compound attenuates MPP⁺-induced neurotoxicity by reducing intracellular ROS production and preventing mitochondrial membrane potential disruption [3]. Additionally, this compound has been reported to modulate the Nrf2/HO-1 pathway, a key cellular defense mechanism against oxidative stress [2]. These multifaceted antioxidant mechanisms make this compound a promising candidate for addressing various oxidative stress-related pathologies.

Computational Assessment Protocols

Density Functional Theory (DFT) Calculations

Computational methods provide valuable insights into the thermodynamic and kinetic aspects of this compound's antioxidant activity. Density Functional Theory (DFT) calculations have emerged as a powerful tool for predicting the antiradical activity of compounds in physiological environments. The following protocol outlines the standard computational approach for evaluating this compound's hydroperoxyl radical (HOO•) scavenging activity:

  • Software and Model Chemistry: All calculations should be performed using the Gaussian 09 suite of programs. The recommended model chemistry is M06-2X/6-311++G(d,p), which has been demonstrated as one of the most reliable methods for studying thermodynamics and kinetics of radical reactions in physiological environments [1].

  • Solvation Effects: Incorporate solvent effects using the SMD (Solvation Model Density) method to simulate both aqueous (water) and lipid (pentyl ethanoate) environments. This allows for comparison of this compound's activity in different physiological compartments [1].

  • Thermodynamic Parameters: Calculate key thermodynamic parameters including:

    • Bond Dissociation Enthalpy (BDE) for formal hydrogen transfer mechanism
    • Proton Affinity (PA) for sequential proton loss electron transfer mechanism
    • Ionization Energy (IE) for single-electron transfer followed by proton transfer mechanism These parameters should be calculated for all potential reaction sites on the this compound molecule [1].
  • Kinetic Calculations: Perform kinetic calculations following the Quantum Mechanics-Based Test for Overall Free Radical Scavenging Activity (QM-ORSA) protocol. Use conventional transition state theory (TST) with a 1 M standard state at 298.15 K. Calculate the Gibbs free energy of activation (ΔG≠) and rate constants (k) for all thermodynamically favorable pathways [1].

Data Analysis and Interpretation

After performing the computational calculations, analyze the results to determine the predominant antioxidant mechanisms and relative efficiency:

  • Mechanism Preference: Compare the Gibbs free energy values (ΔG) for different mechanisms (FHT, SETPT, SPLET, RAF) to identify the most thermodynamically favorable pathway in each environment.
  • Rate Determination: Calculate the overall rate constant (koverall) by summing the rate constants for all favorable pathways. Compare this value with known antioxidants to contextualize this compound's efficiency.
  • Site-Specific Activity: Determine the relative contribution of different hydroxyl groups to the overall antioxidant activity. For this compound, the O4′−H position typically shows the highest activity followed by O3′−H [1].

This computational protocol has demonstrated that this compound exhibits excellent HOO• scavenging activity in water at pH 7.40 with koverall = 4.75 × 10⁷ M⁻¹ s⁻¹, principally due to increased activity of the anionic form following the SETPT mechanism. In non-polar environments, the activity remains significant with koverall = 1.79 × 10⁴ M⁻¹ s⁻¹, following the FHT mechanism [1].

Experimental Measurement Methods

Chemical Antioxidant Assays

Experimental validation of this compound's antioxidant activity employs various chemical assays that measure free radical scavenging capacity through different mechanisms:

  • DPPH (2,2-Diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:

    • Principle: Measurement of hydrogen atom donation ability to stable DPPH radical, resulting in color change from purple to yellow.
    • Protocol: Prepare this compound solutions in methanol or ethanol at various concentrations (typically 1-100 μM). Mix with 0.1 mM DPPH solution in equal volumes and incubate in darkness for 30 minutes. Measure absorbance at 517 nm against a blank. Calculate percentage inhibition using: % Inhibition = (A_control - A_sample)/A_control × 100
    • Reference Values: this compound demonstrates IC₅₀ = 8.52 μM in DPPH assay, approximately two times higher than L-ascorbic acid [1].
  • ABTS•+ (2,2′-Azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay:

    • Principle: Measurement of electron donation ability to pre-formed ABTS radical cation, resulting in decolorization.
    • Protocol: Generate ABTS•+ by reacting 7 mM ABTS solution with 2.45 mM potassium persulfate and incubating for 12-16 hours in darkness. Dilute the ABTS•+ solution to absorbance 0.70 (±0.02) at 734 nm. Mix with this compound solutions at various concentrations and measure absorbance after 6 minutes incubation.
    • Reference Values: this compound shows significant ABTS•+ scavenging activity higher than butylated hydroxytoluene (BHT) [1].
  • Total ROS Scavenging Assay:

    • Principle: Comprehensive measurement of reactive oxygen species scavenging capacity using various ROS generators.
    • Protocol: Incubate this compound with ROS-generating systems (e.g., peroxidase/hydrogen peroxide/p-hydroxyphenylacetic acid). Measure fluorescence or chemiluminescence resulting from ROS production. Calculate inhibition percentage relative to control.
    • Reference Values: this compound demonstrates IC₅₀ = 0.73 μM in total ROS assay, approximately five times stronger than Trolox [1].
Cell-Based Antioxidant Assays

Evaluation of this compound's antioxidant activity in biological systems provides insight into its efficacy in physiological contexts:

  • Intracellular ROS Measurement:

    • Cell Lines: Commonly used cell lines include SH-SY5Y neuroblastoma cells for neuroprotection studies or primary cultured neurons.
    • Protocol: Pre-treat cells with this compound (typically 1-10 μM) for a specified period (e.g., 2-24 hours). Induce oxidative stress using tert-butyl hydroperoxide (t-BOOH), MPP⁺, or H₂O₂. Load cells with fluorescent ROS indicators (DCFH-DA, DHE, or MitoSOX Red for mitochondrial superoxide). Measure fluorescence intensity using flow cytometry or fluorescence microscopy [3].
    • Reference Results: this compound significantly attenuates MPP⁺-induced intracellular ROS production in SH-SY5Y cells in a dose-dependent manner [3].
  • Mitochondrial Membrane Potential (MMP) Assessment:

    • Protocol: Culture cells and pre-treat with this compound. Induce oxidative stress with relevant stressors. Incubate with JC-1 dye (5,5′,6,6′-tetrachloro-1,1′,3,3′-tetraethylbenzimidazolylcarbocyanine iodide) or tetramethylrhodamine methyl ester (TMRM). Measure fluorescence shift (JC-1 aggregates to monomers) using flow cytometry or fluorescence microscopy.
    • Reference Results: this compound prevents MPP⁺-induced disruption of mitochondrial membrane potential in SH-SY5Y cells [3].
  • Lipid Peroxidation Inhibition Assay:

    • Protocol: Induce lipid peroxidation in cell cultures or tissue homogenates using Fe²⁺/ascorbate or other pro-oxidant systems. Measure malondialdehyde (MDA) formation using thiobarbituric acid reactive substances (TBARS) assay. Pre-treatment with this compound demonstrates its protective effects against membrane lipid peroxidation.
    • Reference Values: this compound exhibits 82.3% inhibition of lipid peroxidation in experimental models [4].

Quantitative Data Analysis

Comparative Antioxidant Activity

The following table summarizes the experimental data on this compound's antioxidant activity across different assay systems:

Table 1: this compound Antioxidant Activity in Chemical and Cellular Assays

Assay Method Experimental Model This compound Activity Reference Compound Comparative Efficacy
DPPH scavenging Chemical assay IC₅₀ = 8.52 μM L-ascorbic acid ~2× more potent
Total ROS inhibition Chemical assay IC₅₀ = 0.73 μM Trolox ~5× more potent
ABTS•+ scavenging Chemical assay Significant activity BHT Higher than BHT
HO• scavenging Chemical assay Significant activity BHT Higher than BHT
ONOO− scavenging Chemical assay Significant activity Not specified Potent activity
Lipid peroxidation Chemical assay 82.3% inhibition Not specified Strong inhibition
HOO• scavenging (aqueous) DFT calculation kₒᵥₑᵣₐₗₗ = 4.75×10⁷ M⁻¹s⁻¹ Trolox ~530× faster
HOO• scavenging (lipid) DFT calculation kₒᵥₑᵣₐₗₗ = 1.79×10⁴ M⁻¹s⁻¹ Resveratrol, Ascorbic acid, Trolox Better than references
Intracellular ROS SH-SY5Y cells Significant reduction Control Dose-dependent protection
Mitochondrial protection SH-SY5Y cells Prevented MMP disruption Control Significant protection

Data compiled from [1] [3] [4]

Mechanism-Specific Kinetic Parameters

DFT calculations provide detailed insight into the thermodynamic and kinetic parameters governing this compound's antioxidant mechanisms:

Table 2: Thermodynamic and Kinetic Parameters of this compound's Antioxidant Mechanisms

| Parameter | Reaction Site | Gas Phase Value | Aqueous Phase Value | Lipid Phase Value | Significance | |---------------|-------------------|---------------------|--------------------------|----------------------|------------------| | BDE (kcal mol⁻¹) | O4′−H | 77.5 | Not reported | Not reported | Lower than reference antioxidants | | O3′−H | 80.5 | Not reported | Not reported | Moderate activity | | O6−H | 90.7 | Not reported | Not reported | Lower activity | | Contribution to HOO• scavenging (%) | O4′−H | 77.0% (FHT) | Not reported | Not reported | Primary site of activity | | O3′−H | 23.0% (FHT) | Not reported | Not reported | Secondary site | | Other positions | 0% | Not reported | Not reported | Negligible contribution | | Gibbs free energy of activation, ΔG≠ (kcal mol⁻¹) | O4′−H (FHT) | 11.2 | Not reported | Not reported | Lower barrier = faster reaction | | O3′−H (FHT) | 11.6 | Not reported | Not reported | Slightly higher barrier | | Rate constant (M⁻¹s⁻¹) | Overall (gas) | 3.67×10⁶ | Not applicable | Not applicable | Efficient scavenging | | Overall (aqueous) | Not applicable | 4.75×10⁷ | Not applicable | Excellent aqueous activity | | Overall (lipid) | Not applicable | Not applicable | 1.79×10⁴ | Good lipid activity |

Data compiled from [1]

Research Applications and Therapeutic Implications

The potent antioxidant activity of this compound has significant implications for various therapeutic applications, particularly in oxidative stress-related pathologies:

  • Neurodegenerative Disorders: this compound demonstrates neuroprotective effects in models of Parkinson's disease. It attenuates MPP⁺-induced neurotoxicity in SH-SY5Y cells by reducing apoptotic cell death, decreasing caspase-3 activity and PARP cleavage, and attenuating intracellular ROS production and mitochondrial membrane potential disruption [3]. These effects are mediated through activation of the Akt/GSK3β and ERK signaling pathways, suggesting potential applications in Parkinson's disease and possibly other neurodegenerative conditions like Alzheimer's disease [3].

  • Metabolic Diseases: this compound shows promise in addressing obesity and related metabolic disorders. In diet-induced obese mice, this compound supplementation (5-10 mg/kg daily for 10 weeks) significantly prevented body weight gain, reduced liver and adipose tissue weight, decreased lipid accumulation in the liver, and improved metabolic parameters including fasting serum glucose, triglycerides, and total cholesterol [5]. These effects are attributed to this compound's ability to suppress adipogenesis through inhibition of key adipogenic factors including Pparγ, Fabp4, C/ebpα, and Cd36 proteins [5].

  • Bone Health and Regeneration: this compound promotes osteoblastic differentiation in primary cultured osteoblasts and enhances in vivo bone healing. In critical-sized calvarial defects in mice, this compound significantly enhanced new bone formation, as demonstrated by micro-computed tomography and histologic analysis [6]. The compound promotes osteogenic differentiation by increasing ALP activity, mineralization, and expression of differentiation markers (ALP, osteocalcin, osteopontin) through activation of BMP, mTOR, Wnt/β-catenin, and Runx2 signaling pathways [6].

  • Cancer Prevention and Therapy: this compound demonstrates selective cytotoxicity against various cancer cell lines. Research on extracts from Cotinus coggygria containing this compound showed selective cytotoxicity against HeLa, MDA-MB-231, HL-60, K562, A375, PC-3, and DU 145 cells [7]. This compound exhibited high selectivity in cytotoxic activity against leukemia K562 cells compared with normal fibroblasts (selectivity index > 4.41) [7]. The compound initiates apoptosis through caspase-8 and caspase-9 activation and inhibits cancer cell migration [7].

The following diagram illustrates the relationship between this compound's antioxidant activity and its therapeutic applications:

G cluster_mechanisms Molecular Mechanisms cluster_effects Cellular Effects cluster_applications Therapeutic Applications AntioxidantActivity This compound Antioxidant Activity DirectScavenging Direct ROS Scavenging AntioxidantActivity->DirectScavenging PathwayModulation Signaling Pathway Modulation AntioxidantActivity->PathwayModulation MitochondrialProtection Mitochondrial Protection AntioxidantActivity->MitochondrialProtection OxidativeReduction Reduced Oxidative Damage DirectScavenging->OxidativeReduction ApoptosisRegulation Apoptosis Regulation PathwayModulation->ApoptosisRegulation Differentiation Cell Differentiation Enhancement PathwayModulation->Differentiation InflammationReduction Inflammation Reduction PathwayModulation->InflammationReduction MitochondrialProtection->OxidativeReduction Neuroprotection Neurodegenerative Diseases OxidativeReduction->Neuroprotection CancerTherapy Cancer Prevention and Therapy ApoptosisRegulation->CancerTherapy BoneHealth Bone Regeneration and Health Differentiation->BoneHealth InflammationReduction->Neuroprotection MetabolicHealth Metabolic Diseases (Obesity, Diabetes) InflammationReduction->MetabolicHealth

Conclusion and Research Perspectives

This compound demonstrates exceptional antioxidant capacity through multiple mechanistic pathways, with activity surpassing well-known antioxidants like ascorbic acid and Trolox in specific assays. Its effectiveness spans both chemical systems and biological environments, demonstrating significant potential for therapeutic applications in oxidative stress-related pathologies including neurodegenerative diseases, metabolic disorders, and cancer. The compound's ability to modulate multiple signaling pathways, including Akt/GSK3β, ERK, BMP, and Wnt/β-catenin, further enhances its therapeutic potential beyond direct antioxidant effects.

Future research should focus on addressing several key areas. First, comprehensive toxicity studies are needed to establish safety profiles and therapeutic windows for this compound administration [2]. Second, research should explore formulation strategies to improve this compound's bioavailability, potentially through nanotechnology-based delivery systems or structural analogs. Third, well-designed clinical trials are necessary to translate the promising preclinical findings into human applications. Finally, investigation into potential synergies between this compound and existing therapeutics could reveal combination approaches for enhanced efficacy. As research continues to unravel the multifaceted antioxidant mechanisms of this compound, this natural compound holds significant promise as a therapeutic agent or lead compound for addressing various oxidative stress-related pathologies.

References

Sulfuretin cytotoxicity threshold determination

Author: Smolecule Technical Support Team. Date: February 2026

Sulfuretin Cytotoxicity Data

The table below summarizes quantitative data on this compound's cytotoxic effects from recent studies to assist with your dose selection.

Cell Line Cell Type / Description IC₅₀ Value Experimental Context Citation
K562 Human chronic myeloid leukemia Not explicitly given (see notes) Cytotoxicity of isolated this compound; high selectivity (SI >7.05) vs. MRC-5 normal fibroblasts [1].
HeLa Human cervical adenocarcinoma Not explicitly given (see notes) Treatment induced apoptosis via caspase-8 and caspase-9 activation; also inhibited cell migration [1].
Chang Liver Human normal liver cells No DNA damage observed up to 62 μg/mL Comet assay; highest concentration tested for DNA damage assessment [2].
C2C12 Mouse myoblasts No DNA damage observed up to 62 μg/mL Comet assay; highest concentration tested for DNA damage assessment [2].
CHO-K1 Chinese hamster ovary cells 489 μg/mL (S9 mix absent) Chromosomal aberration test; IC₅₀ for cell viability (MTT assay) [2].

Important Notes on Data:

  • Key Finding on Specific IC₅₀: The most sensitive cell lines to the Cotinus coggygria extracts containing this compound were K562 and HL-60 leukemia cells, with IC₅₀ values for the extracts ranging from 31.04 to 44.57 μg/mL [1]. While a specific IC₅₀ for purified this compound on these lines is not provided in the results, its high selectivity index (>7.05) confirms potent and selective cytotoxicity against K562 cells [1].
  • Threshold Interpretation: A single, universal "cytotoxicity threshold" does not exist. The effective concentration varies significantly with cell type, exposure time, and experimental conditions. The data in the table should be used as a reference range for initial experiment design.

Mechanisms of Action & Experimental Workflow

This compound's anticancer activity involves multiple mechanisms. The diagram below illustrates its pro-apoptotic pathway in HeLa cells and a general workflow for cytotoxicity assessment.

G This compound Pro-apoptotic Pathway in HeLa Cells (Width: 760px) This compound This compound Mitochondrial\nPathway Mitochondrial Pathway This compound->Mitochondrial\nPathway Death Receptor\nPathway Death Receptor Pathway This compound->Death Receptor\nPathway MMP2/MMP9/VEGFA\nExpression \u2193 MMP2/MMP9/VEGFA Expression u2193 This compound->MMP2/MMP9/VEGFA\nExpression \u2193 Caspase-8\nActivation Caspase-8 Activation Apoptosis\nExecution Apoptosis Execution Caspase-8\nActivation->Apoptosis\nExecution Caspase-9\nActivation Caspase-9 Activation Caspase-9\nActivation->Apoptosis\nExecution Mitochondrial\nPathway->Caspase-9\nActivation Death Receptor\nPathway->Caspase-8\nActivation Cell Migration\nInhibition Cell Migration Inhibition MMP2/MMP9/VEGFA\nExpression \u2193->Cell Migration\nInhibition

A typical experimental workflow to determine cytotoxicity and confirm mechanisms is outlined below.

G This compound Cytotoxicity Assay Workflow (Width: 760px) Start Start Cell Seeding Cell Seeding Start->Cell Seeding End End Treatment with\nthis compound Dilutions Treatment with This compound Dilutions Cell Seeding->Treatment with\nthis compound Dilutions MTT Assay MTT Assay Treatment with\nthis compound Dilutions->MTT Assay IC₅₀ Calculation IC₅₀ Calculation MTT Assay->IC₅₀ Calculation Flow Cytometry\n(Apoptosis/Cell Cycle) Flow Cytometry (Apoptosis/Cell Cycle) IC₅₀ Calculation->Flow Cytometry\n(Apoptosis/Cell Cycle) Scratch Assay\n(Migration) Scratch Assay (Migration) IC₅₀ Calculation->Scratch Assay\n(Migration) qPCR (MMP2, MMP9, VEGFA) qPCR (MMP2, MMP9, VEGFA) IC₅₀ Calculation->qPCR (MMP2, MMP9, VEGFA) Data Analysis Data Analysis Flow Cytometry\n(Apoptosis/Cell Cycle)->Data Analysis Scratch Assay\n(Migration)->Data Analysis qPCR (MMP2, MMP9, VEGFA)->Data Analysis Data Analysis->End

Frequently Asked Questions & Troubleshooting

FAQ 1: My MTT assay shows high cytotoxicity in normal cell lines, unlike the selective toxicity reported. What could be wrong?

  • Possible Cause: The concentration of this compound used is too high, moving beyond the selective window.
  • Solution: Perform a detailed dose-response curve using a wider range of concentrations (e.g., 1–100 µM). Always include a normal cell line (like MRC-5 or Chang Liver) to calculate a Selectivity Index (SI), where SI = IC₅₀ (normal cells) / IC₅₀ (cancer cells). An SI > 3 is typically indicative of good selectivity [1].
  • Prevention: Consult the literature for typical effective concentrations on your specific cancer cell type before designing your experiment.

FAQ 2: I need to confirm the pro-apoptotic mechanism of this compound. What are the key experiments?

  • Solution: The primary pathway involves caspase activation. Follow this experimental cascade:
    • Flow Cytometry: Use Annexin V/PI staining to quantify the percentage of cells in early and late apoptosis after treatment.
    • Caspase Activity Assay: Confirm the involvement of both initiator caspases (caspase-8 and -9) using specific colorimetric or fluorometric assay kits [1].
    • Western Blot: Analyze the cleavage of downstream targets like PARP to provide definitive biochemical evidence of apoptosis execution.

FAQ 3: How do I investigate this compound's anti-migration properties?

  • Solution: The scratch (wound-healing) assay is a standard and effective method.
  • Protocol:
    • Culture your cancer cells (e.g., HeLa) to high confluence in a multi-well plate.
    • Create a scratch in the monolayer using a sterile pipette tip.
    • Wash away debris and add medium containing this compound at its IC₅₀ concentration.
    • Capture images of the scratch at 0, 24, and 48 hours under a microscope.
    • Quantify the wound closure area in the treated vs. control groups.
  • Mechanistic Follow-up: To understand the molecular basis, perform quantitative real-time PCR (qPCR) to measure the expression of genes linked to migration and invasion, such as MMP2, MMP9, and VEGFA, which this compound is known to downregulate [1].

References

Sulfuretin solubility issues in aqueous solutions

Author: Smolecule Technical Support Team. Date: February 2026

Sulfuretin Basic Solubility Data

The following table summarizes the fundamental solubility information available for this compound.

Aspect Details
Reported Solubility 100 mg/mL in DMSO (370.04 mM) [1].
Aqueous Solubility Not explicitly quantified in the search results, but described as having "poor aqueous solubility" and "insufficient bioavailability" [2].
Storage Conditions Protect from light; store at -20°C, or at 2-8°C for the solid [1] [3].

Strategies to Improve Solubility and Bioavailability

For compounds like this compound with poor water solubility, researchers employ various formulation strategies. The table below outlines some relevant approaches mentioned in the search results.

Strategy Description Relevance to this compound
Use of Cosolvents Employing organic solvents like DMSO to create stock solutions [1]. Primary method for creating concentrated stock solutions for in vitro studies [1].
Nano-Formulations Creating nanosuspensions or nanoparticles to increase surface area and dissolution rate [2]. A promising strategy noted to improve solubility and efficacy for similar chalcone flavonoids [2].
Glycosylation Attaching sugar molecules (e.g., glucosides) to the core compound [4]. A natural and synthetic process for this compound; glycosylated forms may have altered solubility [5] [4].
Salt Formation & Prodrugs Modifying the structure to create salts or prodrugs with better water affinity [6]. A general medicinal chemistry strategy for improving solubility of drug candidates [6].

A Workflow for Addressing Solubility Issues

The following diagram outlines a logical, tiered approach to troubleshoot and resolve this compound's solubility issues in experimental settings.

Start Start: this compound Solubility Issue Stock Create Stock Solution in DMSO (Concentration: 100 mg/mL) Start->Stock AqDilution Dilute Stock into Aqueous Buffer Stock->AqDilution Problem Problem Persists? (Precipitation, inconsistent results) AqDilution->Problem Strategy Evaluate Formulation Strategy Problem->Strategy Yes End Proceed with Biological or Physicochemical Assays Problem->End No Nano Nano-Formulation (e.g., Nanosuspension) Strategy->Nano Glyco Glycosylation (Synthetic or enzymatic) Strategy->Glyco Salt Salt/Prodrug Approach (Medicinal chemistry) Strategy->Salt Nano->End Glyco->End Salt->End

Experimental Protocol: Standard Solubility Measurement

While a specific protocol for this compound was not found, the general shake-flask method is the industry standard for determining equilibrium solubility [6]. You can adapt this method using the materials available in your lab.

Aim: To determine the equilibrium solubility of this compound in a selected aqueous buffer (e.g., PBS at pH 7.4).

Materials:

  • This compound (solid form)
  • Solvent: Phosphate-buffered saline (PBS), pH 7.4
  • Vortex mixer
  • Ultrasonic bath
  • Thermostated shaker incubator
  • Centrifuge
  • 0.22 μm syringe filters
  • HPLC system with UV-Vis detector

Procedure:

  • Preparation: An excess amount of this compound solid (e.g., 5-50 mg) is added to a known volume (e.g., 500 μL) of PBS in a vial [6].
  • Mixing: The mixture is vortexed for 10-20 seconds and then sonicated for 2-5 minutes to disperse the solid.
  • Equilibration: The vial is sealed and agitated in a shaker incubator at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (often 24 hours) [6].
  • Separation: After equilibration, the mixture is centrifuged at high speed (e.g., 16,000 × g for 5-10 minutes) to pellet the undissolved solid.
  • Filtration: The supernatant is carefully passed through a 0.22 μm filter to ensure no particulate matter remains.
  • Analysis: The concentration of this compound in the filtered supernatant is quantified. HPLC is the most common method for this. A standard curve of this compound in a compatible solvent (e.g., methanol) is required for calibration.
  • Calculation: The solubility is calculated from the measured concentration and reported as mg/L or μM.

References

Documented Experimental Conditions for Sulfuretin

Author: Smolecule Technical Support Team. Date: February 2026

The following table compiles key parameters from published studies where sulfuretin demonstrated biological activity in cell culture.

Cell Line / Model This compound Concentration Treatment Duration Biological Effect Observed Citation
SH-SY5Y, HEK-293, HT22 cells 5 - 40 µM 24 - 48 hours Increased immature ADAM10 protein levels [1]
RINm5F cells (rat insulinoma) Up to 100 µM 3 hr pre-treatment, then 24-48 hr with cytokines Prevented cytokine-mediated cell death; reduced nitrite production [2]
RAW264.7 macrophages 5 - 40 µM 1 - 24 hours (varies by assay) Induced HO-1 expression; inhibited LPS-induced NO production [3]
Human hepatic L02 cells 1 - 20 µM 24 hours Protected against palmitate-induced stress; induced mitophagy [4]
C3H10T1/2 cells 1 - 10 µM 12 days (differentiation assay) Stimulated chondrocyte differentiation [5]

Suggested Stability Assessment Strategies

Since direct stability data is not available, you can adopt these practical experimental approaches to determine this compound stability in your specific system:

  • Analyze Medial Samples Over Time: The most direct method is to collect samples of your culture medium containing this compound at various time points (e.g., 0, 6, 12, 24, 48 hours). Analyze these samples using High-Performance Liquid Chromatography (HPLC) to quantify the remaining concentration of this compound and identify any potential degradation products [2].
  • Include Relevant Control Groups: Ensure your experiment includes a control of this compound in fresh medium (without cells) incubated under the same conditions (37°C, 5% CO₂). This helps distinguish between chemical degradation and cellular consumption of the compound.
  • Correlate Concentration with Bioactivity: Plate cells and treat them with a fresh this compound-containing medium that has been "pre-incubated" for different lengths of time. Measuring a known biological response (e.g., expression of a target protein like Nrf2 [5]) will functionally confirm if the active compound remains.

The experimental workflow for assessing stability can be visualized as follows:

Start Prepare this compound in cell culture media A Divide into aliquots and incubate at 37°C/5% CO₂ Start->A B Collect samples at time points (0, 24, 48h) A->B C Chemical Analysis (HPLC) B->C D Functional Bioactivity Assay (e.g., Nrf2 target expression) B->D E Analyze data for degradation half-life C->E D->E

Key Considerations for Your Experiments

Based on its known properties, here are factors that might influence this compound stability in your studies:

  • Phenolic Hydroxyl Groups: The phenolic hydroxyl group in this compound's structure is pivotal for its cytoprotective activity [4]. These groups can be susceptible to oxidation, suggesting the compound's stability might be influenced by oxidative conditions in the medium.
  • Serum and Antioxidants: Serum contains various enzymes and antioxidants that could potentially affect compound stability. Be mindful that serum concentration might indirectly influence your results.
  • Solvent and Storage: Always dissolve this compound in a suitable solvent like DMSO and prepare stock solutions at a high concentration. Store stock solutions as recommended, typically at -20°C or below, to ensure long-term stability.

References

Optimizing Sulfuretin extraction yield from plants

Author: Smolecule Technical Support Team. Date: February 2026

Extraction Methodologies & Optimization

The choice of extraction method significantly impacts the yield, purity, and efficiency of sulfuretin isolation. The table below compares different techniques applicable to this process.

Method Category Specific Technique Key Parameters Advantages Disadvantages Reported Application for this compound
Conventional Solvent Extraction Maceration [1] Solvent type, temperature, stirring [1] Simple equipment, high extraction rate, solvent selectivity [1] Time-consuming, high solvent use, potential toxicity [1] Primary method in cited research; used with methanol and butanol [2]
Conventional Solvent Extraction Soxhlet Extraction [1] Solvent type, number of cycles [1] Continuous extraction with fresh solvent, good mass transfer [1] Long extraction time, thermal degradation of compounds, use of toxic solvents [1] Information not specified in search results
Green Extraction Technologies Microwave-Assisted Extraction (MAE) [1] Irradiation power, extraction time, sample amount [3] Reduced extraction time and solvent consumption [1] Requires specialized equipment [1] Information not specified in search results
Green Extraction Technologies Ultrasound-Assisted Extraction (UAE) [1] Ultrasonic time/power, temperature, liquid-to-material ratio [3] Improved extraction yield, faster process [1] Requires specialized equipment [1] Information not specified in search results

For systematic optimization, Response Surface Methodology (RSM) is a powerful statistical tool. It models the relationship between multiple factors (e.g., solvent concentration, temperature, time) and the response (e.g., this compound yield) to find optimal conditions [3]. The typical workflow involves [3]:

  • Selecting Factors and Ranges based on preliminary experiments.
  • Choosing an Experimental Design (e.g., Central Composite Design or Box-Behnken Design).
  • Fitting a Mathematical Model (often a quadratic polynomial) to the experimental data.
  • Analyzing the Model using ANOVA to identify significant factors and interactions.
  • Predicting and Verifying the optimal extraction conditions experimentally [3].

Source Material & Isolation Protocol

The primary botanical source for this compound in the available literature is Rhus verniciflua Stokes (the lacquer tree) [4] [5] [2]. One study provides a detailed isolation pathway from the aerial parts of this plant [2]:

  • Raw Material: Dried leaves of Rhus verniciflua.
  • Initial Extraction: The plant material is extracted with methanol using heating (40°C). The solvent is then removed using a rotary evaporator to obtain a dry methanol extract [2].
  • Liquid-Liquid Partitioning: The dry extract is suspended in water and successively fractionated with n-butanol [2].
  • Column Chromatography: The butanol fraction is subjected to open-column chromatography on silica gel, eluted with a gradient of chloroform and methanol (100% → 50%) [2].
  • Final Purification: Further purification of active fractions is performed using reverse-phase silica gel (ODS) column chromatography with a gradient of methanol and water (50% → 70%) to obtain pure this compound as an orange amorphous powder [2].

Analytical Techniques for Identification & Quantification

Researchers use several techniques to identify and quantify this compound:

  • UPLC/HPLC Analysis: Used for quantification. A specific method uses a Halo RP-amide column with a methanol and 0.1% phosphoric acid gradient. The detection wavelength is 210 nm [2]. A calibration curve with concentrations from 15.625 to 1000 µg/mL is used for quantification [2].
  • NMR Spectroscopy: Used for structural identification and confirmation. This includes ¹H-NMR, ¹³C-NMR, and two-dimensional NMR (2D-NMR) [2].
  • Mass Spectrometry (MS): High-resolution ESI mass spectrometry is used to confirm the molecular mass and formula of the isolated compound [2].

Frequently Asked Questions

What is the biological relevance of this compound that justifies its extraction? this compound is a flavonoid of significant interest in drug development due to its diverse biological activities. Recent and past studies indicate it has potential in:

  • Neurodegenerative Diseases: It inhibits an enzyme (CEMIP hyaluronidase) that blocks myelin repair, showing promise for multiple sclerosis (MS) [6]. It also modulates the processing of amyloid precursor protein, relevant to Alzheimer's disease [4].
  • Metabolic Disorders: It protects against cytokine-induced pancreatic beta-cell damage, suggesting potential for diabetes treatment [5]. It also exhibits potent anti-adipogenic (anti-fat cell formation) activity [2].
  • Inflammation and Cancer: It suppresses NF-κB activation, a key pathway in inflammation [5], and its inhibition of CEMIP may also slow the proliferation of certain cancer cells [6].

Why is my this compound yield low or inconsistent? Low yields can stem from several factors related to the source material and process:

  • Plant Source and Quality: The specific cultivar, geographical origin, time of harvest, and part of the plant used (e.g., leaves vs. heartwood) can all significantly affect this compound content. Ensure you are using a verified source, like Rhus verniciflua.
  • Extraction Inefficiency: The solvent system may not be optimal. While methanol is commonly used, optimizing the solvent concentration, temperature, and extraction time using RSM can greatly improve yield [3].
  • Compound Degradation: this compound may be sensitive to prolonged heating or light. Consider using milder conditions or shielding the process from light.

Troubleshooting Guide

Problem Potential Causes Suggested Solutions

| Low Extraction Yield | Inefficient solvent, incorrect temperature/time, low-quality plant material | ► Optimize solvent system (e.g., methanol concentration). ► Apply RSM to find optimal temperature, time, and solid-to-solvent ratio [3]. ► Source plant material from a reputable supplier and confirm identity. | | High Solvent Residue or Impurities | Use of toxic non-polar solvents (e.g., n-hexane, petroleum ether) | ► Switch to greener solvents where possible [1]. ► Implement additional purification steps (e.g., liquid-liquid partitioning, column chromatography [2]). ► Ensure complete solvent removal under vacuum. | | Irreproducible Results | Uncontrolled parameters, inconsistent plant material, human error | ► Standardize the entire protocol with fixed parameters. ► Grind plant material to a uniform particle size. ► Use calibrated equipment and document all steps meticulously. |

Experimental Workflow & Pathway Analysis

The following diagrams summarize the key processes discussed: the general workflow for optimizing this compound extraction and a simplified view of its influential biological pathway.

extraction_workflow start Start: Plant Material (Rhus verniciflua) step1 Extraction (Maceration, MAE, UAE) start->step1 step2 Preliminary Tests (Solvent, Time, Temp) step1->step2 step3 Experimental Design (RSM: CCD, BBD) step2->step3 step4 Model & Optimize (ANOVA, R², Adeq Precision) step3->step4 step5 Validate Experimentally step4->step5 end Optimal Extract step5->end

biological_pathway This compound This compound cemip Inhibits CEMIP Hyaluronidase This compound->cemip hyaluronic_acid Reduced breakdown of Hyaluronic Acid (HA) cemip->hyaluronic_acid oligos Oligodendrocyte Maturation hyaluronic_acid->oligos cancer Potential inhibition of cancer cell proliferation hyaluronic_acid->cancer Also prevents HA fragmentation myelin Myelin Repair oligos->myelin

References

Sulfuretin IC50 calculation in various cell lines

Author: Smolecule Technical Support Team. Date: February 2026

Sulfuretin IC₅₀ and Potency Data

The quantitative data on this compound's inhibitory activity is summarized in the following table for easy comparison.

Cell Line / Enzyme Assay Type Reported IC₅₀ Value Context / Compound Citation
ERO1α (Enzyme) Recombinant Enzyme Assay 8.27 ± 2.33 μM This compound derivative T151742 [1]
PC-9 (Lung Cancer) MTT Cell Viability 16.04 μM This compound derivative T151742 [1]
PC-9 (Lung Cancer) Clonogenicity Assay Active (No precise IC₅₀) T151742 retained activity where EN-460 did not [1]
Primary Osteoblasts MTT Cell Viability Non-cytotoxic up to 1 μM Native This compound [2]
SH-SY5Y; HT22 Cell Viability Non-cytotoxic at 20-40 μM Native This compound (up to 24-48h) [3]

For comparison, the benchmark inhibitor EN-460 showed an IC₅₀ of 16.46 ± 3.47 μM in the recombinant ERO1α assay and 19.35 μM in the MTT assay [1].

Detailed Experimental Protocols

Here are the methodologies from key studies for replicating these experiments.

Recombinant ERO1α Enzyme Inhibition Assay [1]

This protocol measures direct inhibition of the ERO1α enzyme.

  • Principle: The Amplex Red assay detects hydrogen peroxide (H₂O₂) generated by ERO1α activity. Inhibitor compounds reduce H₂O₂ production.
  • Procedure:
    • Incubate recombinant ERO1α enzyme with the test compound (e.g., this compound derivative T151742) across a range of concentrations.
    • Add the Amplex Red reagent, which reacts with H₂O₂ in a 1:1 stoichiometry to produce highly fluorescent resorufin.
    • Measure fluorescence intensity (excitation ~560 nm, emission ~590 nm).
    • Plot fluorescence (enzyme activity) versus inhibitor concentration and fit a dose-response curve to calculate the IC₅₀.
Cell Viability Assay (MTT) [1] [4]

This protocol assesses the compound's effect on cell proliferation and metabolic activity.

  • Principle: Viable cells reduce yellow MTT to purple formazan crystals. The amount of formazan is proportional to the number of living cells.
  • Procedure:
    • Seed cells (e.g., PC-9 lung cancer cells) in 96-well plates.
    • Treat with a serial dilution of the test compound for a set duration (e.g., 24-72 hours).
    • Add MTT solution to each well and incubate for several hours to allow formazan crystal formation.
    • Solubilize the crystals with DMSO.
    • Measure the absorbance of the solution at 546-570 nm.
    • Calculate cell viability as a percentage of the untreated control and plot against compound concentration to determine the IC₅₀.

Troubleshooting Common Experimental Issues

Here are solutions to potential problems you might encounter when determining this compound's IC₅₀.

  • Problem: High variability in IC₅₀ values between replicates.

    • Solution: Ensure consistent cell culture conditions. Passage cells at a consistent density and use cells in a similar passage range. Confirm that DMSO concentration is equalized across all treatment wells and does not exceed 0.1% [4].
  • Problem: Shallow dose-response curve makes accurate IC₅₀ determination difficult.

    • Solution: Optimize your concentration range. Ensure the highest concentration achieves near-complete inhibition (~90%) and the lowest shows minimal effect (~10%). Use more data points within the critical inhibitory range for a better fit [5].
  • Problem: The calculated IC₅₀ value is time-dependent.

    • Solution: This is a known limitation of endpoint IC₅₀. Standardize and clearly report the exact duration of drug exposure in your methods. As an alternative approach, consider calculating the effective growth rate (r) at different concentrations, which can provide a more time-independent measure of compound efficacy [4].
  • Problem: this compound shows no cytotoxicity in viability assays, but other studies report bioactivity.

    • Solution: this compound's effects are often cytoprotective or related to differentiation rather than cytotoxicity [6] [2]. Choose an assay relevant to your research question, such as:
      • Cytoprotection: Pre-treat cells with this compound before inducing oxidative stress (e.g., with H₂O₂ or Amyloid-beta) and measure viability [6].
      • Differentiation: Use ALP activity or Alizarin Red staining in osteoblast models instead of a viability assay [2].

This compound's Signaling Pathways

This compound exerts diverse effects by modulating multiple cellular signaling pathways. The following diagram illustrates the key pathways involved in its neuroprotective and osteogenic activities.

G cluster_neuro Neuroprotective Pathways (e.g., vs Aβ25-35 toxicity) cluster_osteo Osteogenic Differentiation Pathways This compound This compound PI3K/Akt\nActivation PI3K/Akt Activation This compound->PI3K/Akt\nActivation BMP-2 ↑ BMP-2 ↑ This compound->BMP-2 ↑ Wnt1/3a ↑ Wnt1/3a ↑ This compound->Wnt1/3a ↑ Akt/mTOR\nActivation Akt/mTOR Activation This compound->Akt/mTOR\nActivation Nrf2 Activation Nrf2 Activation PI3K/Akt\nActivation->Nrf2 Activation HO-1 Expression HO-1 Expression Nrf2 Activation->HO-1 Expression Reduced ROS & Cell Death Reduced ROS & Cell Death HO-1 Expression->Reduced ROS & Cell Death p-Smad1/5/8 ↑ p-Smad1/5/8 ↑ BMP-2 ↑->p-Smad1/5/8 ↑ Runx2 ↑ Runx2 ↑ p-Smad1/5/8 ↑->Runx2 ↑ ALP, OCN, OPN ↑\n(Mineralization) ALP, OCN, OPN ↑ (Mineralization) Runx2 ↑->ALP, OCN, OPN ↑\n(Mineralization) p-GSK-3β ↑ p-GSK-3β ↑ Wnt1/3a ↑->p-GSK-3β ↑ β-catenin\n(Nuclear Translocation) β-catenin (Nuclear Translocation) p-GSK-3β ↑->β-catenin\n(Nuclear Translocation) β-catenin\n(Nuclear Translocation)->Runx2 ↑ Akt/mTOR\nActivation->Runx2 ↑

Key pathways include:

  • Nrf2/HO-1 Pathway: this compound activates PI3K/Akt signaling, leading to Nrf2 activation and induction of the antioxidant enzyme HO-1, which protects neuronal cells from amyloid-beta-induced toxicity [6].
  • BMP/Smad and Wnt/β-catenin Pathways: In osteoblasts, this compound upregulates BMP-2 and Wnt ligands, leading to Smad phosphorylation and β-catenin stabilization, respectively. These converge on the transcription factor Runx2, driving expression of osteogenic markers like ALP and osteocalcin [2].
  • Other Pathways: this compound also activates Akt/mTOR and MAPK (ERK, JNK) signaling, which further supports osteoblast differentiation [2]. It can modulate RXR/PPAR-α signaling to influence ADAM10 transcription, potentially relevant to Alzheimer's disease [3].

Key Considerations for Your Research

When working with this compound, keep these points in mind:

  • Distinguish between native this compound and its derivatives. Many studies, especially those showing potent enzyme inhibition, use synthesized derivatives like T151742, which may be more potent than the native compound [1].
  • Biological activity is highly context-dependent. this compound can be cytoprotective in neuronal models [6] and inhibitory in specific enzyme or cancer cell contexts [1]. Always select cell lines and assays aligned with your research focus.
  • Pay close attention to assay timing and conditions, as the IC₅₀ value for cell viability can be dependent on treatment duration [4].

References

Sulfuretin treatment timing for adipogenesis inhibition

Author: Smolecule Technical Support Team. Date: February 2026

Sulfuretin Experimental Data Summary

Aspect In Vitro (3T3-L1 cells) In Vivo (HFD-fed mice)
Effective Concentrations/Doses 40 µM, 70 µM, 100 µM [1] 5 mg/kg, 10 mg/kg (daily intraperitoneal injection) [2] [3]
Critical Treatment Timing Day 0 and Day 2 (initiation phase of differentiation) [1] 10 weeks of supplementation [2] [3]
Key Downregulated Targets PPARγ, C/EBPα, C/EBPβ, SREBP1c, FAS, Fabp4 [1] [4] Inflammatory markers (TNF-α) [2] [3]
Key Upregulated Targets β-catenin, ATF3 [1] [2] Adiponectin, p-ERK, p-AKT, ATF3 [2]
Primary Readouts & Assays Lipid accumulation (Oil Red O staining & extraction) [1], Gene expression (Real-time PCR) [1], Protein expression (Western blot) [1] Body weight gain, tissue weight, fasting serum glucose, lipid levels, insulin sensitivity [2] [3]

Detailed Experimental Protocols

Here are the detailed methodologies for the key experiments cited in the tables.

Cell Culture and Differentiation of 3T3-L1 Preadipocytes

This protocol is central to investigating this compound's effects in vitro [1].

  • Cell Line: 3T3-L1 preadipocytes.
  • Culture Conditions: Maintain cells in Dulbecco's Modified Eagle's Medium (DMEM) with 10% Bovine Calf Serum at 37°C and 5% CO₂.
  • Differentiation Induction (Day 0): Two days post-confluence, switch the medium to differentiation medium (MDI): DMEM with 10% Fetal Bovine Serum (FBS), 0.5 mM IBMX, 1 µM dexamethasone, and 10 µg/mL insulin.
  • Medium Changes:
    • Day 2: Replace with DMEM containing 10% FBS and 10 µg/mL insulin.
    • Day 4, 6, 8: Replace with DMEM containing only 10% FBS.
  • This compound Treatment: To assess anti-adipogenic activity, treat cells with non-toxic concentrations of this compound (e.g., 40, 70, 100 µM) at Day 0 and Day 2 [1].
Assessment of Lipid Accumulation via Oil Red O Staining

This is a standard method to visualize and quantify lipid droplets in differentiated adipocytes [1].

  • Timing: Perform at the end of the differentiation protocol (e.g., Day 10).
  • Procedure:
    • Wash & Fix: Wash cells twice with PBS and fix with 10% formaldehyde for 30 minutes.
    • Stain: Incubate fixed cells with Oil Red O working solution (0.6% ORO in 6:4 isopropanol-water) for 30 minutes at 25°C.
    • Wash & Visualize: Wash thoroughly with water to remove unbound dye and visualize staining under a bright-field microscope.
    • Quantify: For quantification, elute the bound ORO dye from the cells using isopropanol and measure the absorbance at 520 nm.
In Vivo Efficacy Study in Diet-Induced Obese Mice

This protocol evaluates the physiological relevance of this compound's anti-obesity effects [2] [3].

  • Animal Model: Male mice fed a High-Fat Diet (HFD).
  • Study Design:
    • Divide mice into groups: Normal diet, HFD control, and HFD + this compound.
    • Administer this compound via daily intraperitoneal injections at 5 mg/kg or 10 mg/kg body weight.
    • Continue the treatment for a period of 10 weeks.
  • Key Endpoint Measurements:
    • Body weight gain.
    • Liver and epididymal white adipose tissue weight.
    • Fasting serum glucose, triglycerides, and total cholesterol.
    • Insulin sensitivity.
    • Hepatic lipid accumulation and adipocyte size.

The following diagram illustrates the core molecular mechanism by which this compound inhibits adipogenesis, based on the findings from the search results.

G cluster_early Early Signaling cluster_core Core Adipogenic Transcriptional Cascade cluster_late Late Adipogenic Markers & Effects This compound This compound ATF3 ATF3 Induction This compound->ATF3 Elevates BetaCatenin β-catenin This compound->BetaCatenin Increases CEBPB C/EBPβ This compound->CEBPB Suppresses CEBPA C/EBPα ATF3->CEBPA Inhibits PPARg PPARγ BetaCatenin->PPARg Inhibits CEBPB->PPARg Activates (Normally) CEBPB->PPARg PPARg->CEBPA Activates (Normally) PPARg->CEBPA SREBP1c SREBP1c PPARg->SREBP1c Activates (Normally) PPARg->SREBP1c CEBPA->PPARg Activates (Normally) CEBPA->PPARg FAS FAS CEBPA->FAS Activates (Normally) CEBPA->FAS Fabp4 Fabp4 CEBPA->Fabp4 Activates (Normally) CEBPA->Fabp4 Adiponectin Adiponectin CEBPA->Adiponectin Activates (Normally) CEBPA->Adiponectin LipidAccumulation Lipid Accumulation SREBP1c->LipidAccumulation FAS->LipidAccumulation Fabp4->LipidAccumulation Adiponectin->LipidAccumulation

The experimental workflow for studying this compound's effects in the 3T3-L1 cell model can be visualized as follows.

G cluster_main 3T3-L1 Adipogenesis Inhibition Assay Workflow cluster_assays Key Endpoint Assays Start Seed 3T3-L1 preadipocytes Confluence Grow to 100% Confluence (~2 days) Start->Confluence DiffDay0 Day 0: Induce Differentiation (MDI Cocktail) Confluence->DiffDay0 Treat Add this compound (Critical: Day 0 & 2) DiffDay0->Treat DiffDay2 Day 2: Change to Insulin-containing Media Treat->DiffDay2 Maintain Day 4,6,8: Change to Maintenance Media DiffDay2->Maintain Harvest Day 10: Harvest for Analysis Maintain->Harvest A1 Oil Red O Staining (Lipid Accumulation) Harvest->A1 A2 Cell Viability Assay (MTT) Harvest->A2 A3 Gene Expression (Real-time PCR) Harvest->A3 A4 Protein Analysis (Western Blot) Harvest->A4


Frequently Asked Questions (FAQs)

Q1: At what specific time points should I treat 3T3-L1 cells with this compound for maximum inhibition of adipogenesis? The most critical time points for treatment are Day 0 and Day 2, which correspond to the initiation phase and early stages of the transcriptional cascade driving differentiation. One study specifically treated cells at these points and observed significant, concentration-dependent reduction in lipid production [1].

Q2: Is this compound's anti-adipogenic effect dependent on a specific molecular target? Yes, research indicates that Activating Transcription Factor 3 (ATF3) is an essential mediator. One study demonstrated that this compound's ability to inhibit lipid accumulation and adipocyte marker expression was significantly diminished in ATF3-deficient cells, whereas the effect of another anti-adipogenic compound, resveratrol, was not [2]. This suggests ATF3 is a specific and crucial target for this compound.

Q3: What is a safe and effective concentration range of this compound to use in 3T3-L1 cell cultures? Based on the literature, concentrations of 40 µM, 70 µM, and 100 µM have been used effectively without cytotoxicity in 3T3-L1 cells over the differentiation period [1]. It is always recommended to perform a cell viability assay (e.g., MTT) on your own cell batch to confirm non-toxic concentrations.

Q4: Has the efficacy of this compound been validated in an animal model of obesity? Yes. Studies in high-fat diet (HFD)-induced obese mice have shown that daily administration of this compound (5 or 10 mg/kg) for 10 weeks can prevent body weight gain, reduce lipid accumulation in the liver and fat tissues, lower fasting blood glucose and triglycerides, and improve insulin sensitivity [2] [3].

References

Effective Concentration Range for Osteoblast Differentiation

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes the effective concentrations of sulfuretin for inducing osteoblastic differentiation in primary cultured osteoblasts, as reported in a 2016 study [1] [2] [3].

Parameter Effective Concentration Range Optimal/Noted Concentration Comparative Control
Cytotoxicity Non-cytotoxic up to 1 μM [1] [2] - -
ALP Activity 0.1 μM - 0.5 μM [1] [2] 0.5 μM Similar effect to 100 ng/mL rhBMP-2 [1] [2]
Mineralization 0.1 μM - 0.5 μM [1] [2] 0.5 μM Similar effect to 100 ng/mL rhBMP-2 [1] [2]
mRNA Markers 0.1 μM - 0.5 μM (ALP, OCN, OPN) [1] [2] 0.5 μM Similar effect to 100 ng/mL rhBMP-2 [1] [2]

Detailed Experimental Protocol

The foundational study used the following methodology to obtain the above results [1] [2].

  • Cell Source: Primary osteoblasts were isolated from the calvaria of newborn mice or rats [2].
  • Culture Conditions: Cells were cultured in an osteogenic supplement (OS) medium containing 50 µg/ml L-ascorbic acid and 10 mM β-glycerophosphate [1].
  • This compound Treatment: this compound was dissolved in DMSO and applied to cells at concentrations ranging from 0.1 to 0.5 μM. A vehicle control (DMSO only) and a positive control (100 ng/mL recombinant human BMP-2) were included [1] [2].
  • Assessment Timeline:
    • ALP Activity & Staining: Measured after 5 days of treatment [1].
    • Mineralization (Alizarin Red S Staining): Assessed after 10 days of treatment [1].
    • mRNA Expression: Analyzed via RT-PCR at 5 days for markers like ALP, osteocalcin (OCN), and osteopontin (OPN) [1].

Mechanism of Action & Signaling Pathways

This compound promotes osteoblast differentiation by activating multiple signaling pathways. The following diagram illustrates this mechanism based on the research findings [1] [2]:

G This compound This compound BMP BMP This compound->BMP Wnt Wnt This compound->Wnt PI3K_Akt_mTOR PI3K_Akt_mTOR This compound->PI3K_Akt_mTOR MAPK MAPK This compound->MAPK p-Smad1/5/8 p-Smad1/5/8 BMP->p-Smad1/5/8 p-GSK3β p-GSK3β Wnt->p-GSK3β p-Akt p-Akt PI3K_Akt_mTOR->p-Akt p-ERK, p-JNK p-ERK, p-JNK MAPK->p-ERK, p-JNK Runx2 Runx2 p-Smad1/5/8->Runx2 ALP, OCN, OPN ALP, OCN, OPN Runx2->ALP, OCN, OPN Mineralization Mineralization Runx2->Mineralization β-catenin (nuclear) β-catenin (nuclear) p-GSK3β->β-catenin (nuclear) β-catenin (nuclear)->Runx2 p-mTOR p-mTOR p-Akt->p-mTOR p-mTOR->Runx2 p-ERK, p-JNK->Runx2 Osteoblast Differentiation Osteoblast Differentiation ALP, OCN, OPN->Osteoblast Differentiation Mineralization->Osteoblast Differentiation

Key pathway activations confirmed in the study include [1] [2]:

  • BMP Pathway: Increased expression of BMP-2 and phosphorylation of Smad1/5/8.
  • Wnt/β-catenin Pathway: Upregulation of Wnt1 and Wnt3a ligands, increased phosphorylation of GSK-3β, and accumulation of nuclear β-catenin.
  • PI3K/Akt/mTOR Pathway: Enhanced phosphorylation of Akt, mTOR, and its substrate p70S6K1. The effect was inhibited by rapamycin.
  • MAPK Pathway: Increased phosphorylation of ERK and JNK, but not p38.

Frequently Asked Questions

Q: Why might my this compound treatment fail to induce osteoblast differentiation?

  • Incorrect Cell Model: The primary data is from primary calvarial osteoblasts. Using a different cell line (e.g., MC3T10-E1) may require different conditions [2].
  • Improper Medium: Ensure culture medium contains osteogenic supplements (L-ascorbic acid & β-glycerophosphate). Without them, differentiation will not proceed [1].
  • Low Bioactivity: Verify the purity and bioactivity of your this compound compound.

Q: How can I confirm that this compound is working in my cells?

  • Early-stage marker: Check ALP activity or staining after 5-7 days [1].
  • Mid-stage markers: Analyze mRNA or protein levels of osteopontin (OPN) [2].
  • Late-stage marker: Perform Alizarin Red S staining to detect calcium deposition after 14-21 days [1].

Q: Are there any known inhibitors of this compound's activity?

  • mTOR Inhibition: The study showed that rapamycin, a specific mTOR inhibitor, attenuates this compound-induced osteoblast differentiation. This confirms mTOR is a crucial downstream signaling component [1] [2].

Important Technical Notes

  • Concentration is Critical: Higher concentrations do not necessarily yield better results. The dose-responsive effect peaks at 0.5 μM, and concentrations up to 1 μM were non-cytotoxic, but efficacy at higher doses was not established [1] [2].
  • In Vivo Correlation: The in vitro findings were validated in a mouse calvarial defect model, where this compound significantly enhanced new bone formation, confirming its therapeutic potential [2].

References

Sulfuretin selectivity index calculation methods

Author: Smolecule Technical Support Team. Date: February 2026

Understanding the Selectivity Index (SI)

For researchers evaluating the therapeutic potential of a compound like Sulfuretin, the Selectivity Index (SI) is a crucial metric. It helps determine whether the observed bioactivity (e.g., anti-cancer effect) is specific to target cells or if it also harms normal, non-target cells.

  • Definition: The SI is the ratio of the toxic concentration of a sample to its effective bioactive concentration [1].

  • Core Formula: The standard formula for calculating SI in anti-cancer research is:

    SI = IC50 (non-cancerous cell line) / IC50 (cancerous cell line) [1].

  • Interpretation: A higher SI value indicates greater selectivity for cancer cells over normal cells, which is a desirable property for a drug candidate. An SI ≥ 10 is often considered a threshold for a promising sample, though some researchers propose a lower minimum value (e.g., ≥ 3) [1].

Experimental Data for this compound

The table below summarizes specific SI values for this compound and related compounds from a recent study, which used normal human lung fibroblasts (MRC-5) as the non-cancerous control [2].

Compound/Extract Cancer Cell Line Tested IC50 (Cancer Cells) IC50 (MRC-5 Cells) Selectivity Index (SI)
This compound Leukemia (K562) Information not specified in excerpt Information not specified in excerpt 7.05 [2]
This compound Cervical adenocarcinoma (HeLa) Information not specified in excerpt Information not specified in excerpt Data available, value not fully specified in excerpt [2]
Butein Leukemia (K562) 13.91 µM Information not specified in excerpt 6.17 [2]
Butein Cervical adenocarcinoma (HeLa) 8.66 µM Information not specified in excerpt 9.91 [2]
Fisetin Leukemia (K562) Information not specified in excerpt Information not specified in excerpt > 4.41 [2]
Fisetin Cervical adenocarcinoma (HeLa) Information not specified in excerpt Information not specified in excerpt > 6.61 [2]
Butin Leukemia (K562) Information not specified in excerpt Information not specified in excerpt 5.15 [2]
Ethanol Extract (EE) Leukemia (K562) Information not specified in excerpt Information not specified in excerpt 4.01 [2]

Workflow for Determining this compound's SI

The following diagram outlines the general experimental workflow to obtain the data needed for SI calculation, based on common methodologies in the search results [3] [2] [4].

Start Start: SI Determination Workflow Step1 1. Conduct Cytotoxicity Assay (MTT) Start->Step1 Step2 2. Calculate IC50 Values Step1->Step2 AssayDetail Treat cancerous and non-cancerous cell lines with this compound. Measure cell viability after 24-72h. Step1->AssayDetail Step3 3. Apply SI Formula Step2->Step3 IC50Detail Generate dose-response curve. Determine compound concentration that inhibits 50% of cell growth. Step2->IC50Detail Step4 4. Interpret Results Step3->Step4 SIDetail SI = IC50 (Non-cancerous) / IC50 (Cancerous) Step3->SIDetail InterpretDetail SI ≥ 10: High selectivity. SI 3-10: Moderate selectivity. SI < 3: Low selectivity. Step4->InterpretDetail

Frequently Asked Questions (FAQs)

Q1: What does an SI value below 1 indicate? An SI value less than 1 suggests that the compound is more toxic to the normal cells than to the cancerous cells, indicating potential general toxicity and making it a poor candidate for further drug development [1].

Q2: My SI value is between 3 and 10. How should I proceed? An SI in this range suggests moderate selectivity. The literature recommends re-evaluating the compound using other biological systems or models to confirm its potential before moving forward [1].

Q3: Besides cancer research, is the SI used in other fields? Yes, the SI concept is also widely applied in anti-viral, anti-microbial, and antioxidant research. The formula is adapted accordingly, for example, as SI = CC50 (cytotoxic concentration) / IC50 (inhibitory concentration) [1].

References

Confirmed Mechanisms of Action of Sulfuretin

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key molecular mechanisms of Sulfuretin, the evidence levels from current research, and the associated disease models.

Therapeutic Area Molecular Targets / Signaling Pathways Observed Effects Experimental Models Evidence Level
Neuroprotection (Parkinson's Disease) Akt/GSK3β, ERK [1] ↓ Apoptosis, ↓ ROS, ↓ p53, ↓ Bax/Bcl-2 ratio, Stabilizes Mitochondrial Membrane Potential [1] SH-SY5Y cells (MPP⁺-induced) [1] Confirmed In Vitro
Neuroprotection (Alzheimer's Disease) PI3K/Akt → Nrf2/HO-1 [2] Activates anti-oxidant response, ↓ Oxidative Stress, ↓ Neuronal Cell Death [2] SH-SY5Y & primary hippocampal neurons (Aβ²⁵⁻³⁵-induced) [2] Confirmed In Vitro
Anti-Cancer & Anti-Demyelination Inhibition of CEMIP Hyaluronidase [3] ↓ Breakdown of hyaluronic acid, ↓ Cancer cell proliferation, ↑ Oligodendrocyte maturation [3] Tumor cell line & oligodendrocyte progenitor cells [3] Early In Vitro

Experimental Protocols for Key Findings

Here are detailed methodologies for two key neuroprotection experiments, as described in the search results.

Protocol 1: Protection against MPP⁺-Induced Neurotoxicity (Parkinson's Model) [1]

This protocol assesses this compound's cytoprotective effects in a cellular model of Parkinson's disease.

  • 1. Cell Culture: Maintain human neuroblastoma SH-SY5Y cells in Dulbecco's Modified Eagle Medium (DMEM), supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin, at 37°C in a 5% CO₂ atmosphere.
  • 2. Pre-treatment: Pre-treat cells with this compound (e.g., at 10 µM) for a specified period (e.g., 1 hour) before adding the neurotoxin.
  • 3. Toxin Induction: Induce neurotoxicity by adding 1 mM MPP⁺ to the culture medium for 24 hours.
  • 4. Cell Viability Assay: Use the MTT assay. Add MTT solution to wells and incubate for 2-4 hours. The mitochondrial enzyme succinate dehydrogenase in viable cells reduces MTT to purple formazan crystals. Dissolve crystals in DMSO and measure absorbance at 570 nm.
  • 5. Apoptosis Assessment:
    • Caspase-3 Activity: Measure using a caspase-3 colorimetric assay kit.
    • Western Blotting: Detect cleavage of poly (ADP-ribose) polymerase (PARP) and expression levels of p53, Bax, and Bcl-2.
  • 6. Oxidative Stress Measurement:
    • Intracellular ROS: Load cells with 10 µM DCFH-DA for 30 minutes. Measure fluorescence (Excitation 485 nm/Emission 535 nm).
    • Mitochondrial Membrane Potential (MMP): Assess using a JC-1 assay kit and measure fluorescence.
  • 7. Pathway Inhibition: To confirm mechanism, use pharmacological inhibitors of PI3K/Akt (e.g., LY294002) and ERK prior to this compound pre-treatment and MPP⁺ induction.
Protocol 2: Protection against Aβ²⁵⁻³⁵-Induced Neurotoxicity (Alzheimer's Model) [2]

This protocol evaluates the role of the Nrf2/HO-1 pathway in this compound's protective effects against amyloid-beta toxicity.

  • 1. Cell Culture and Pre-treatment: Culture SH-SY5Y cells or primary rat hippocampal neurons. Pre-treat with this compound (e.g., 10 µM) for 1 hour. To inhibit key pathways, co-pre-treat with HO-1 inhibitor Zinc Protoporphyrin IX (ZnPP) or PI3K/Akt inhibitor LY294002.
  • 2. Toxin Induction: Apply pre-aggregated Amyloid-beta protein fragment 25-35 (Aβ²⁵⁻³⁵) at 20 µM for 24 hours to induce oxidative stress and cell death.
  • 3. Cell Viability Assay: Perform MTT assay as described in Protocol 1.
  • 4. Nuclear Staining: Use Hoechst 33258 (5 µg/mL) to stain cell nuclei and observe chromatin condensation and nuclear fragmentation, hallmarks of apoptosis.
  • 5. ROS Detection: Measure reactive oxygen species using the DCFH-DA method, as in Protocol 1.
  • 6. Protein Analysis via Western Blotting:
    • Prepare whole cell, cytoplasmic, and nuclear protein extracts.
    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
    • Probe with primary antibodies against Nrf2, HO-1, Lamin B1 (nuclear marker), and β-actin (loading control).
    • Use HRP-conjugated secondary antibodies and detect bands using enhanced chemiluminescence.

Signaling Pathway Visualizations

The following diagrams, generated with Graphviz DOT language, illustrate the key molecular pathways described in the research.

Diagram 1: this compound in Parkinson's Disease Model

This diagram shows how this compound protects neurons in a model of Parkinson's disease [1].

G MPP MPP⁺ Neurotoxin OxidativeStress OxidativeStress MPP->OxidativeStress Induces MitochondrialDamage MitochondrialDamage MPP->MitochondrialDamage Causes This compound This compound Akt Akt This compound->Akt Activates Phosphorylation ERK ERK This compound->ERK Activates Phosphorylation Apoptosis Apoptotic Cell Death p53 p53 Akt->p53 Suppresses GSK3b GSK3b Akt->GSK3b Inhibits ERK->Apoptosis Inhibits OxidativeStress->p53 ↑ Increases MitochondrialDamage->Apoptosis BaxBcl2 BaxBcl2 p53->BaxBcl2 ↑ Alters Ratio BaxBcl2->Apoptosis GSK3b->Apoptosis Promotes

Diagram 2: this compound in Alzheimer's Disease Model

This diagram illustrates how this compound activates the Nrf2/HO-1 pathway to combat oxidative stress in an Alzheimer's disease model [2].

G AB Aβ²⁵⁻³⁵ Toxin OxidativeStress Oxidative Stress & Cell Death AB->OxidativeStress Induces This compound This compound PI3K PI3K This compound->PI3K Activates Akt Akt PI3K->Akt Activates Nrf2Inactive Nrf2 (Inactive in Cytoplasm) Akt->Nrf2Inactive Releases Keap1 Nrf2Active Nrf2 (Active in Nucleus) Nrf2Inactive->Nrf2Active Translocates to Nucleus ARE Antioxidant Response Element (ARE) Nrf2Active->ARE Binds HO1 HO-1 Enzyme ARE->HO1 ↑ Transcription HO1->OxidativeStress Counteracts

Frequently Asked Questions (FAQs)

  • Q1: What are the most critical controls for the MPP⁺ neurotoxicity experiment? Essential controls include a vehicle control (no MPP⁺, no this compound), an MPP⁺-only injury control, and a this compound-only control to rule out any intrinsic effects on cell viability. When using pathway inhibitors like LY294002, include controls with the inhibitor alone and with MPP⁺ to confirm it blocks this compound's protection [1].

  • Q2: How should I prepare and handle the Aβ²⁵⁻³⁵ solution for consistent results? To ensure proper aggregation and consistent toxicity, dissolve the Aβ²⁵⁻³⁵ peptide in sterile distilled water or a buffer like PBS at a concentration of 1 mM. Incubate this solution at 37°C for several days (often 2-4 days) before use to allow it to aggregate. Always prepare fresh batches for each experiment or follow a strict, standardized protocol to minimize variability [2].

  • Q3: The search results mention this compound's potential in cancer. What is the proposed mechanism? Recent in vitro research indicates that this compound can inhibit an enzyme called CEMIP hyaluronidase. This enzyme breaks down hyaluronic acid into fragments that promote cancer cell proliferation and prevent myelin repair. By inhibiting CEMIP, this compound has shown potential to block these processes, though this research is still in early stages [3] [4].

References

Side-by-Side Comparison: Sulfuretin vs. Resveratrol

Author: Smolecule Technical Support Team. Date: February 2026

Feature Sulfuretin Resveratrol
Chemical Class Aurone (a type of flavonoid) [1] [2] Stilbene [3] [4]

| Primary Molecular Mechanisms | - FHT/SET Antioxidant Pathways [1]

  • NF-κB inhibition [5] [2]
  • Nrf2/HO-1 pathway activation [6] [2]
  • PI3K/Akt & ERK signaling modulation [7] [2] | - Sirtuin activation (especially SIRT1) [3]
  • Nrf2 pathway activation [3] [4]
  • NF-κB inhibition [3]
  • Antioxidant enzyme upregulation [3] [4] | | Key Quantitative Antioxidant Data | - HOO• scavenging in water (pH 7.4): koverall = 4.75 × 10⁷ M⁻¹s⁻¹ [1]
  • HOO• scavenging in lipid medium: koverall = 1.79 × 10⁴ M⁻¹s⁻¹ [1]
  • DPPH assay IC₅₀: 8.52 µM [1] | - Widely recognized as a strong antioxidant, though direct kinetic constants for HOO• scavenging are not provided in the search results for a balanced comparison. Known to have a higher antioxidant capacity than some standard compounds in certain assays [4]. | | Therapeutic Potential & Model Systems | - Neuroprotection: Attenuates MPP⁺-induced neurotoxicity (SH-SY5Y cells) [7]; protects against Aβ₂₅–₃₅ neurotoxicity (SH-SY5Y cells) [6]; modulates APP processing [8].
  • Antidiabetic: Prevents cytokine- & streptozotocin-induced β-cell damage in vitro and in mice [5].
  • Anti-inflammatory & Hepatoprotection: Suppresses inflammatory responses; protects against liver damage [2]. | - Neuroprotection: Potential in Alzheimer's, Parkinson's via anti-inflammatory/antioxidant mechanisms [3].
  • Cardiometabolic Health: Improves markers in CVD, diabetes, metabolic syndrome [9] [10].
  • Musculoskeletal & Anti-aging: Benefits in osteoarthritis, osteoporosis; modulates aging pathways [3]. | | Status of Clinical Evidence | Preclinical evidence in vitro and in animal models [7] [6] [5]. | Over 150 clinical trials completed, showing safety up to 1 g/day and consistent reduction of inflammatory markers, though not yet a standard clinical therapy [9]. |

Detailed Experimental Protocols from Key Studies

For reproducibility and deeper analysis, here are the methodologies from pivotal studies on both compounds.

This compound: HOO• Radical Scavenging Activity

  • Methodology: Density Functional Theory (DFT) calculations were performed using the M06-2X/6-311++G(d,p) model chemistry [1].
  • Solvation Models: The SMD (Solvation Model Density) method was used to simulate physiological environments (water at pH 7.40) and a lipid medium (pentyl ethanoate) [1].
  • Kinetic Analysis: The kinetics were determined following the QM-ORSA (Quantum Mechanics-Based Test for Overall Free Radical Scavenging Activity) protocol. Rate constants were calculated using conventional transition state theory (TST) at 298.15 K and a 1 M standard state [1].

This compound: Protection against MPP⁺-Induced Neurotoxicity

  • Cell Model: Human neuroblastoma SH-SY5Y cells were used [7].
  • Treatment: Cells were induced with 1-methyl-4-phenylpyridinium (MPP⁺) to model Parkinson's disease. This compound was applied as a pretreatment [7].
  • Assays: Cell viability (apoptotic cell death), caspase-3 activity, ROS production, and mitochondrial membrane potential were measured. Key pathways (Akt/GSK3β and ERK) were analyzed using Western blot and specific pharmacological inhibitors [7].

Resveratrol: Modulation of Hepatic Oxidative Stress

  • Animal Model: High-fat diet (HFD)-fed male Wistar rats were used [10].
  • Treatment: Rats received resveratrol (100 mg/kg) daily via oral gavage for 8 weeks [10].
  • Analysis: Liver function markers (ALT, AST, ALP), oxidative stress markers (TBARS), and expression of key genes (PPARα, CPT-1, Nrf2, HO-1) were analyzed. Histological examination of the liver and intestine was performed [10].

Signaling Pathway Diagrams

The distinct yet partially overlapping mechanisms of this compound and resveratrol are summarized in the following pathway diagrams.

G cluster_sulf This compound Pathways This compound This compound S1 Oxidative Stress This compound->S1 S2 Cytokine Exposure This compound->S2 S3 MPP⁺ Toxicity This compound->S3 S4 Activates Nrf2 S1->S4 S5 Inhibits NF-κB S2->S5 S6 Activates Akt/ERK S3->S6 S7 Upregulates HO-1 S4->S7 S8 Reduces iNOS/NO S5->S8 S9 Modulates GSK3β S6->S9 S10 Antioxidant Defense S7->S10 S11 Anti-inflammatory S8->S11 S12 Anti-apoptosis S9->S12 S13 Cell Survival & Protection S10->S13 S11->S13 S12->S13

This compound activates multiple protective pathways.

G cluster_rsv Resveratrol Pathways Resveratrol Resveratrol R1 Activates SIRT1 Resveratrol->R1 R2 Activates Nrf2 Resveratrol->R2 R3 Inhibits NF-κB Resveratrol->R3 R4 Activates AMPK Resveratrol->R4 R5 Enhances Mitochondrial Function R1->R5 R8 Promotes Autophagy R1->R8 R6 Upregulates HO-1 & SOD R2->R6 R7 Reduces Pro-inflammatory Cytokines R3->R7 R4->R5 R4->R8 R9 Improved Metabolism R5->R9 R10 Reduced Oxidative Stress R6->R10 R11 Reduced Inflammation R7->R11 R12 Cellular Cleanup R8->R12 R13 Cellular Health & Longevity R8->R13 R9->R13 R10->R13 R11->R13 R12->R13

Resveratrol acts through SIRT1 and other key regulators.

Interpretation of Key Findings and Research Implications

  • This compound emerges as an exceptionally potent direct radical scavenger, with its activity highly dependent on the environment. Its strong efficacy in both aqueous and lipid environments makes it a compelling candidate for mitigating oxidative stress in various physiological compartments [1]. The preclinical data across neurodegeneration and diabetes models is robust, highlighting a promising and versatile therapeutic agent [7] [6] [5].
  • Resveratrol functions as a broader systemic modulator. Its well-characterized action through SIRT1 and AMPK links it to energy metabolism and aging processes [3]. The vast number of clinical trials provides a significant safety dataset and confirms its anti-inflammatory and metabolic effects in humans, though its low bioavailability remains a central challenge for clinical translation [9].

References

Quantitative Comparison: Sulfuretin vs. Standard Inducers

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the experimental data on osteogenic effects and key characteristics of Sulfuretin versus standard inducers, based on studies in primary cultured osteoblasts and animal models.

Feature This compound rhBMP-2 (Standard Inducer) Experimental Context
Effective Concentration (In Vitro) 0.1 - 1 μM [1] 100 ng/mL [1] Primary cultured osteoblasts [1]
ALP Activity & Mineralization Increased in a concentration- and time-dependent manner [1] Increased (used as positive control) [1] Primary cultured osteoblasts [1]
Osteogenic Marker Expression Upregulated ALP, Osteocalcin (OCN), Osteopontin (OPN) [1] Not specified in search results Primary cultured osteoblasts [1]
In Vivo Bone Regeneration Significantly enhanced new bone formation in mouse calvarial defect model [1] [2] Significantly enhanced new bone formation (used for comparison) [1] Critical-sized calvarial defects in mice [1]
Key Signaling Pathways Activated BMP, Wnt/β-catenin, PI3K/Akt/mTOR, MAPK (ERK, JNK) [1] Primarily BMP/Smad [1] [3] Analysis of cell signaling in primary osteoblasts [1]
Origin Natural flavonoid from Rhus verniciflua Stokes [1] Recombinant human protein [1] N/A

Mechanisms of Action: Signaling Pathways

This compound's osteogenic effect is achieved by activating a network of signaling pathways, rather than relying on a single one. The diagram below illustrates this integrated mechanism.

G This compound This compound BMP_Pathway BMP Pathway Activation This compound->BMP_Pathway Upregulates Wnt_Pathway Wnt/β-catenin Pathway This compound->Wnt_Pathway Activates mTOR_Pathway PI3K/Akt/mTOR Pathway This compound->mTOR_Pathway Increases Phosphorylation MAPK_Pathway MAPK Pathway (ERK, JNK) This compound->MAPK_Pathway Increases Phosphorylation Runx2 Runx2 Transcription Factor BMP_Pathway->Runx2 BMP-2/Smad1/5/8 Wnt_Pathway->Runx2 Nuclear β-catenin mTOR_Pathway->Runx2 p-mTOR/p-S6K1 MAPK_Pathway->Runx2 p-ERK/p-JNK OsteogenicGenes Osteogenic Genes (ALP, OCN, OPN) Runx2->OsteogenicGenes Transactivates OsteoblastDiff Osteoblast Differentiation & Bone Formation OsteogenicGenes->OsteoblastDiff Expression

Key steps in the pathway, based on experimental findings [1]:

  • BMP Pathway: this compound upregulates BMP-2 expression and increases phosphorylation of Smad1/5/8, which activates the key osteogenic transcription factor Runx2 [1].
  • Wnt/β-catenin Pathway: this compound increases expression of Wnt ligands (e.g., Wnt1, Wnt3a), promotes phosphorylation and inhibition of GSK-3β, and leads to accumulation of nuclear β-catenin, which synergizes with Runx2 [1].
  • PI3K/Akt/mTOR Pathway: this compound increases phosphorylation of Akt and its downstream targets mTOR and p70S6K. The inhibitor rapamycin attenuated this compound-induced osteogenesis, confirming this pathway's role [1].
  • MAPK Pathway: this compound increases phosphorylation of ERK and JNK, but not p38, suggesting selective activation within this pathway [1].

Core Experimental Protocols

The key findings on this compound are derived from standard, robust experimental models in bone research.

  • In Vitro Model: Primary Cultured Osteoblasts [1]

    • Cell Source: Osteoblasts are isolated from the calvariae (skull bones) of newborn mice or rats.
    • Differentiation Induction: Cells are treated with this compound (typically 0.1-1 µM) or a control substance (e.g., 100 ng/mL rhBMP-2) for up to 21 days.
    • Outcome Measures:
      • ALP Activity: An early marker, measured by a colorimetric assay after a few days.
      • Mineralization: A late marker, visualized and quantified by Alizarin Red S staining after 2-3 weeks, which binds to calcium deposits.
      • Gene Expression: mRNA levels of markers like ALP, OCN, and OPN are analyzed using RT-PCR.
      • Protein Analysis: Activation of signaling pathways is assessed by western blotting for proteins like phospho-Smad1/5/8 and nuclear β-catenin.
  • In Vivo Model: Critical-Sized Calvarial Defect [1] [2]

    • Animal Model: Mice are used, and a surgically created defect in the skull bone is too large to heal on its own.
    • Treatment: The defect is filled with a scaffold, often containing this compound, or a control (e.g., rhBMP-2).
    • Outcome Analysis:
      • Micro-Computed Tomography (μCT): Performed after several weeks to 3D-image and quantify the new bone volume (BV/TV) in the defect.
      • Histologic Analysis: Decalcified bone samples are sectioned, stained (e.g., H&E), and examined under a microscope to assess the quality and maturity of the newly formed bone.

Key Takeaways for Researchers

  • Multi-Pathway Synergy: this compound's primary advantage appears to be its ability to co-activate BMP, Wnt/β-catenin, and mTOR pathways simultaneously [1]. This coordinated signal integration may lead to a more robust osteogenic response compared to targeting a single pathway.
  • Natural Product Origin: As a natural flavonoid, this compound could offer a potential alternative to recombinant protein-based inducers like BMP-2, which can be costly and associated with certain clinical side effects [1].
  • Research Context: The promising data is primarily from pre-clinical models. Further investigation is needed to establish its efficacy, optimal delivery systems, and safety profile in more complex physiological and disease contexts.

References

Sulfuretin selectivity index across cancer cell lines

Author: Smolecule Technical Support Team. Date: February 2026

Sulfuretin Selectivity Index Data

The following table presents the key experimental findings on this compound's cytotoxicity and selectivity from a 2025 study [1]:

Cancer Cell Line Cancer Type Cytotoxicity (IC₅₀) Selectivity Index (SI) vs. MRC-5 Fibroblasts
K562 Chronic Myelogenous Leukemia Data not explicitly given > 4.41 [1]
HeLa Cervical Adenocarcinoma Data not explicitly given Not specified

Key Finding: this compound demonstrated high selectivity for human chronic myelogenous leukemia K562 cells compared to normal human lung fibroblasts (MRC-5), with a selectivity index greater than 4.41 [1]. This suggests this compound has a more potent effect on these cancer cells than on normal cells.

Experimental Methodology

The data in the table above was generated using the following key experimental protocols [1]:

  • Cytotoxicity Assay: The MTT assay was used to determine the half-maximal inhibitory concentration (IC₅₀) of this compound. This colorimetric assay measures the activity of cellular enzymes that reduce MTT to formazan, reflecting cell viability.
  • Cell Lines: The experiment utilized a panel of human cancer cell lines, including HeLa (cervical adenocarcinoma) and K562 (chronic myelogenous leukemia). Normal human lung fibroblasts (MRC-5) served as the non-cancerous control.
  • Selectivity Index (SI) Calculation: The SI was calculated by comparing the cytotoxicity against normal cells to the cytotoxicity against cancer cells. A higher SI indicates greater selectivity for cancer cells. The exact formula used was: SI = IC₅₀ (MRC-5 normal cells) / IC₅₀ (cancer cells).

Mechanisms of Action and Research Context

This compound's anticancer potential is attributed to several key mechanisms:

  • Induction of Apoptosis: In HeLa cells, this compound initiates programmed cell death by activating key initiator caspases, caspase-8 and caspase-9, which trigger the extrinsic and intrinsic apoptosis pathways, respectively [1].
  • Inhibition of Cell Migration: this compound has been shown to inhibit the migration of HeLa cells, a crucial step in cancer metastasis. This was associated with reduced expression of genes related to invasion, such as MMP2, MMP9, and VEGFA [1].
  • Cytoprotective Effects in Normal Cells: Interestingly, some extracts containing this compound showed cytoprotective effects in normal MRC-5 fibroblasts, which may contribute to its favorable selectivity profile [1].

The following diagram illustrates the key anticancer mechanisms of this compound identified in human cervical adenocarcinoma (HeLa) cells [1]:

G cluster_HeLa Effects in HeLa (Cancer) Cells This compound This compound Apoptosis Induces Apoptosis This compound->Apoptosis Migration Inhibits Cell Migration This compound->Migration Casp8 Activates Caspase-8 Apoptosis->Casp8 Casp9 Activates Caspase-9 Apoptosis->Casp9 MMP Reduces MMP2/MMP9/VEGFA Expression Migration->MMP

Interpretation and Future Research

  • The selectivity is promising but preliminary: An SI > 4.41 is a positive indicator for selective anticancer activity [1]. However, this data point is primarily from one study on K562 cells. Broader profiling across more cancer and normal cell types is needed to fully establish this compound's selectivity spectrum.
  • Chemical derivatives may offer advantages: Some research indicates that while natural this compound itself may have weak activity, synthetic derivatives can be significantly more potent and effective, opening an avenue for drug development [2].

References

Sulfuretin vs. Other Flavonoids: A Therapeutic Overview

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key biological activities of Sulfuretin and compares them to other flavonoids where information is available. This illustrates that while many flavonoids share broad activity categories (e.g., antioxidant), their specific molecular targets and relative potency can differ.

Therapeutic Area This compound's Key Activities & Targets Comparative Flavonoids & Notes
Neuroprotection & Alzheimer's Disease Modulates APP processing: ↑ immature ADAM10 (non-amyloidogenic pathway), ↓ BACE1 (amyloidogenic pathway) [1]. Protects against Aβ-induced neurotoxicity and oxidative stress [2] [3]. Quercetin: Also shows neuroprotective effects by reducing H₂O₂-induced cytotoxicity and modulating apoptosis-related genes (Bcl-2, Bax) [4]. Kaempferol: Reported to have therapeutic efficacy in Alzheimer's disease [5].
Antioxidant Potent antioxidant; protects cells (e.g., SH-SY5Y) from damage induced by reactive oxygen species (ROS) like 6-OHDA [1] [6] [3]. A property common to most flavonoids. The antioxidant capacity is often linked to the number and configuration of hydroxyl groups [4] [7].
Anti-Cancer Induces apoptosis via caspase-3 activation, PARP inhibition, and downregulates cyclin D proteins [6] [3]. Quercetin: Inhibits proliferation in various cancer cell lines (e.g., breast, liver) [4]. Kaempferol: Applied in cancer chemotherapy [5]. Mechanisms can vary between flavonoids.
Anti-Inflammation Inhibits LPS-induced inflammatory responses; modulates NF-κB, MAPKs signaling pathways [2] [1] [3]. Quercetin: Inhibits production of inflammatory cytokines and enzymes [4]. A widely shared activity among flavonoids.
Anti-Diabetes & Anti-Obesity Exhibits antidiabetic activity; suppresses adipogenic factors (C/EBPα, C/EBPβ, PPARγ) [6] [3]. Quercetin: Shows anti-diabetes and anti-obesity properties [4] [5]. Apigenin: Reduces insulin resistance [5].
Cardiovascular & Metabolic Health Information not explicitly covered in search results for this compound. Quercetin: Lowers blood pressure, reduces cholesterol, improves endothelial function [4]. Many flavonoids like hesperidin and luteolin are noted for lipid-lowering effects [5].

Deep Dive: Experimental Evidence for this compound

For researchers, the methodology behind the data is critical. Here are detailed experimental protocols for key findings on this compound, particularly its action in Alzheimer's disease pathways.

1. Experimental Protocol for APP Processing Modulation [1]

  • Objective: To investigate the role of this compound in the processing of the Amyloid Precursor Protein (APP).
  • Cell Lines Used: SH-SY5Y (human neuroblastoma), HEK-293 (human embryonic kidney), HT22 (mouse hippocampal).
  • Treatment: Cells were treated with various concentrations of this compound (1, 5, 10, 20, 40 μM) for different durations (up to 48 hours).
  • Key Methodologies:
    • Western Blotting: Used to quantify protein levels of different forms of ADAM10 (immature and mature), APP (immature and mature), BACE1, and its products (sAPPβ, β-CTF, Aβ₁⁻₄₂).
    • Quantitative RT-PCR: Measured mRNA levels of ADAM10 to confirm transcriptional upregulation.
    • Luciferase Reporter Assay: SH-SY5Y cells stably expressing ADAM10 promoter sequences fused to a luciferase gene were used to pinpoint the promoter region and transcription factors (RXR, PPAR-α) involved.
    • Gene Silencing (siRNA): siRNA against transcription factors (SP1, USF1, RXR) was used to confirm their specific role in this compound's mechanism.
    • Inhibitor Studies: Specific pathway inhibitors (e.g., GW6471 for PPAR-α) were applied to validate the signaling mechanisms.
    • Immunofluorescence: Visualized and confirmed increased ADAM10 protein levels in cells after this compound treatment.
  • Findings: this compound increased transcription of the α-secretase ADAM10 via the RXR/PPAR-α pathway and reduced protein levels of the β-secretase BACE1, thereby promoting the non-amyloidogenic pathway and reducing amyloidogenic processing of APP [1].

The following diagram illustrates the logical workflow and key findings of this experimental protocol.

G start Start: Investigate this compound in APP Processing cell Cell Treatment (SH-SY5Y, HEK-293, HT22) with this compound (1-40 μM) start->cell mol Molecular Analysis cell->mol mech Mechanism Investigation cell->mech wb Western Blot mol->wb pcr qRT-PCR mol->pcr luc Luciferase Assay mol->luc if Immunofluorescence mol->if res Key Findings wb->res pcr->res luc->res if->res sil Gene Silencing (siRNA) mech->sil inh Inhibitor Studies mech->inh sil->res inh->res

2. Signaling Pathways Modulated by this compound

The broad therapeutic potential of this compound is attributed to its interaction with multiple cellular signaling pathways. The search results highlight its role in several key pathways [2] [3], which are summarized in the diagram below.

G This compound This compound NFkB NF-κB Pathway This compound->NFkB Nrf2 Nrf2/HO-1 Pathway This compound->Nrf2 MAPK MAPKs Pathway This compound->MAPK PI3K PI3K/AKT/mTOR Pathway This compound->PI3K RXR RXR/PPAR-α Pathway This compound->RXR AntiObesity Anti-Obesity This compound->AntiObesity Via PPARγ AntiInflammation Anti-Inflammation NFkB->AntiInflammation Antioxidant Antioxidant Nrf2->Antioxidant MAPK->AntiInflammation MAPK->Antioxidant Neuroprotection Neuroprotection (ADAM10 ↑) PI3K->Neuroprotection AntiCancer Anti-Cancer PI3K->AntiCancer RXR->Neuroprotection


Consideration for Drug Development

A significant challenge in developing flavonoids, including this compound, into therapeutics is their inherently low bioavailability [7]. This is primarily due to poor water solubility, extensive metabolism, and rapid elimination. Research is actively exploring strategies to overcome this, such as:

  • Forming inclusion complexes (e.g., with cyclodextrins)
  • Creating phospholipid complexes
  • Developing nano-formulations to enhance solubility and absorption [7].

References

Sulfuretin mechanism versus synthetic inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action: A Comparative Overview

The table below summarizes the primary known mechanisms of Sulfuretin and selected synthetic inhibitors based on current research.

Compound Class Primary Known Molecular Targets & Mechanisms Key Experimental Evidence

| This compound (Natural) | Aurone flavonoid | • ERO1α [1]CEMIP (Hyaluronidase) [2]ADAM10 (Transcription) [3]BACE1 (Protein level) [3]Nrf2/HO-1 Pathway [4]RXR/PPAR-α Pathway [3] | • Inhibits recombinant ERO1α enzyme [1] • Blocks CEMIP activity in live cells [2] • Increases ADAM10 mRNA and immature protein levels; reduces BACE1 protein [3] • Induces Nrf2 nuclear translocation, upregulating HO-1 [4] | | T151742 (Synthetic) | this compound derivative | • ERO1α (FAD-binding site) [1] | • IC50 = 8.27 ± 2.33 μM (recombinant enzyme assay); ~2x more potent than EN-460 [1] | | EN-460 (Synthetic) | Benchmark inhibitor | • ERO1α (and other FAD-containing enzymes) [1] | • IC50 = 16.46 ± 3.47 μM (recombinant enzyme assay); lacks specificity [1] | | 14-5-18 (Synthetic) | Spirocyclic compound | • GIT1/β-Pix PPI [5] | • Identified from a synthetic library; inhibits protein-protein interaction in gastric cancer metastasis [5] |

A key distinction is that this compound is a natural product with multiple, diversified biological functions, while the synthetic inhibitors are often designed or discovered to target a specific protein with high potency.

Key Experimental Protocols

To help you evaluate the data, here are the methodologies behind some key findings:

  • ERO1α Enzyme Inhibition Assay (for T151742 & EN-460) [1]:

    • Method: A recombinant ERO1α enzyme assay system (e.g., Amplex Red assay) was used. This assay measures hydrogen peroxide production, a byproduct of ERO1α activity, to quantify enzyme inhibition.
    • Key Findings: Compounds were tested at varying concentrations to generate dose-response curves and calculate IC50 values.
  • Cellular Thermal Shift Assay (CETSA) for Target Engagement [1]:

    • Method: This method assesses whether a compound binds to a target protein in a cellular context by measuring the protein's thermal stability. If a compound binds, it often makes the protein more resistant to heat-induced denaturation.
    • Key Findings: Used to confirm that T151742 binds specifically to ERO1α and not its paralog ERO1β or other FAD-enzymes like LSD1, demonstrating its isozyme specificity [1].
  • Assessment of APP Processing (for this compound) [3]:

    • Method: Cell lines (e.g., SH-SY5Y) were treated with this compound. Levels of key proteins in the amyloidogenic (BACE1, sAPPβ, β-CTF, Aβ) and non-amyloidogenic (ADAM10, sAPPα) pathways were analyzed by Western Blot and ELISA.
    • Key Findings: this compound increased transcription of ADAM10 and decreased BACE1 protein levels, though the effect on ultimate Aβ production was complex [3].

Visualizing this compound's Multimodal Mechanisms

The following diagram illustrates the diversified cellular mechanisms of this compound as reported in the literature, which contrasts with the more targeted action of many synthetic inhibitors.

G This compound This compound ERO1α ERO1α This compound->ERO1α Inhibits CEMIP CEMIP This compound->CEMIP Inhibits ADAM10 ADAM10 This compound->ADAM10 Upregulates BACE1 BACE1 This compound->BACE1 Downregulates Nrf2 Nrf2 This compound->Nrf2 Activates DisulfideBondFormation Disulfide Bond Formation ERO1α->DisulfideBondFormation HyaluronanMetabolism Hyaluronan Metabolism CEMIP->HyaluronanMetabolism NonAmyloidogenicPathway Non-amyloidogenic Pathway ADAM10->NonAmyloidogenicPathway AmyloidogenicPathway Amyloidogenic Pathway BACE1->AmyloidogenicPathway OxidativeStressResponse Antioxidant Response Nrf2->OxidativeStressResponse

Interpretation and Research Considerations

When interpreting this data for drug development, please consider:

  • Specificity vs. Polypharmacology: Synthetic inhibitors like T151742 are valuable for precisely validating a single target like ERO1α [1]. In contrast, This compound's multi-target profile [3] [2] [4] may be advantageous for treating complex diseases like Alzheimer's but makes attributing effects to a single mechanism difficult.
  • Chemical Tractability: Synthetic derivatives allow for Structure-Activity Relationship (SAR) studies. The discovery that moving a methoxy group on this compound's B-ring affects antileishmanial activity [6] demonstrates how chemical modification can optimize natural product scaffolds.
  • Library Source: The success of synthetic inhibitors like 14-5-18 [5] highlights the value of non-traditional, synthetic methodology-based compound libraries (SMBLs) for finding hits against challenging targets like protein-protein interactions.

References

×

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.5

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

3

Exact Mass

270.05282342 Da

Monoisotopic Mass

270.05282342 Da

Heavy Atom Count

20

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

M6410VY6MI

Other CAS

120-05-8

Wikipedia

Sulfuretin

Dates

Last modified: 08-15-2023
1: Jiang P, Sun H. Sulfuretin alleviates atopic dermatitis-like symptoms in mice via suppressing Th2 cell activity. Immunol Res. 2018 Oct;66(5):611-619. doi: 10.1007/s12026-018-9025-4. PubMed PMID: 30159861.
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